Cyclo(D-Val-L-Pro)
Description
Properties
IUPAC Name |
(3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159678 | |
| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27483-18-7 | |
| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27483-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(D-Val-L-Pro): A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of natural products. This technical guide provides an in-depth overview of the discovery and natural sourcing of Cyclo(D-Val-L-Pro), with a focus on its isolation from microbial sources. Detailed experimental protocols for its extraction, purification, and characterization are presented. The known biological activities, particularly its role as a specific β-glucosidase inhibitor, are discussed. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Discovery and Historical Context
Natural Sources
Cyclo(D-Val-L-Pro) has been identified from both fungal and bacterial sources. The primary documented producers are:
The production of Cyclo(D-Val-L-Pro) by these microorganisms underscores the diversity of metabolic pathways within the microbial kingdom that lead to the synthesis of complex organic molecules.
Biological Activities
The primary and most well-characterized biological activity of Cyclo(D-Val-L-Pro) is its specific inhibition of the enzyme β-glucosidase.
β-Glucosidase Inhibition
Aspergillus sp. F70609 was the source from which the β-glucosidase inhibitory activity of Cyclo(D-Val-L-Pro) was first reported.[1] β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, playing crucial roles in various biological processes, including cellulose (B213188) degradation and the activation of phytohormones in plants. The specific inhibition of this enzyme by Cyclo(D-Val-L-Pro) suggests its potential for applications in various fields, such as the development of tools for studying carbohydrate metabolism or as a lead compound for the development of therapeutic agents.
Potential Role in Plant Defense
During the investigation of metabolites from Bacillus thuringiensis JCK-1233 for the control of pine wilt disease, Cyclo(D-Val-L-Pro) was among the isolated diketopiperazines.[2][3] While another diketopiperazine, Cyclo(L-Pro-L-Ile), was identified as the primary compound responsible for inducing a moderate hypersensitive reaction in pine seedlings, the co-isolation of Cyclo(D-Val-L-Pro) suggests a potential, though less defined, role in the complex interactions between the bacterium and its plant host.
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and characterization of Cyclo(D-Val-L-Pro) from Bacillus thuringiensis JCK-1233, as adapted from the literature.[2][3]
Microbial Fermentation
-
Strain: Bacillus thuringiensis JCK-1233
-
Culture Medium: Tryptic Soy Broth (TSB)
-
Fermentation Conditions: The bacterium is cultured in TSB medium at 30°C with shaking until a desired cell density is reached (e.g., OD600 of 0.8).
Extraction and Isolation
The workflow for the extraction and isolation of Cyclo(D-Val-L-Pro) is a multi-step process involving solvent extraction and chromatographic separation.
-
Step 1: Extraction: The culture broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Step 2: Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column. The column is eluted with a gradient of solvents (e.g., dichloromethane (B109758) and methanol) to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Step 3: High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water).
Structure Elucidation
The purified compound is subjected to spectroscopic analysis to determine its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC) experiments are performed to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
Signaling Pathway and Mechanism of Action
The precise signaling pathways modulated by Cyclo(D-Val-L-Pro) are not yet fully elucidated. However, based on its known biological activity, a conceptual diagram of its interaction with β-glucosidase can be proposed.
Cyclo(D-Val-L-Pro) likely acts as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site of β-glucosidase, thereby preventing the substrate from binding and being hydrolyzed. Further kinetic studies are required to fully elucidate the mechanism of inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of Cyclo(D-Val-L-Pro) and its stereoisomers from the literature.
| Compound | Biological Activity | Organism/Assay | Quantitative Data | Reference |
| Cyclo(D-Val-L-Pro) | β-Glucosidase Inhibition | Aspergillus sp. F70609 | Specific inhibitor | [1] |
| Cyclo(D-Val-L-Pro) | E. coli growth promotion | Escherichia coli | Modest increase in growth | [4] |
Future Perspectives
Cyclo(D-Val-L-Pro) represents an intriguing natural product with specific biological activity. Future research should focus on:
-
Elucidating the Biosynthetic Pathway: Understanding how Aspergillus sp. and Bacillus thuringiensis synthesize this cyclic dipeptide could enable its biotechnological production.
-
Detailed Mechanistic Studies: In-depth kinetic and structural studies are needed to fully understand the mechanism of β-glucosidase inhibition.
-
Exploring a Broader Range of Biological Activities: Screening Cyclo(D-Val-L-Pro) against a wider panel of biological targets could reveal new therapeutic potentials.
-
Synthesis of Analogs: The chemical synthesis of analogs of Cyclo(D-Val-L-Pro) could lead to the development of more potent and selective enzyme inhibitors.
Conclusion
Cyclo(D-Val-L-Pro) is a naturally occurring cyclic dipeptide with demonstrated specific inhibitory activity against β-glucosidase. Its discovery from microbial sources highlights the vast untapped potential of microorganisms for the discovery of novel bioactive compounds. The detailed experimental protocols provided in this guide offer a foundation for its further investigation and potential application in various scientific and industrial fields. Continued research into its biological activities and mechanism of action is warranted to fully exploit its potential.
References
- 1. Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 3. A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
Cyclo(D-Val-L-Pro): A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a class of organic compounds composed of two amino acids, in this case, D-valine and L-proline, joined by peptide bonds to form a ring structure. This conformationally constrained molecule has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activity spectrum of Cyclo(D-Val-L-Pro), presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a widespread group of natural products synthesized by various organisms, including bacteria, fungi, and marine invertebrates. Their rigid cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic agent development. Cyclo(D-Val-L-Pro), a specific stereoisomer of cyclo(prolyl-valyl), has demonstrated a range of biological effects, including enzyme inhibition and potential antimicrobial properties. Understanding the nuances of its activity is crucial for harnessing its full therapeutic potential.
Biological Activity Spectrum
The biological activities of Cyclo(D-Val-L-Pro) and its stereoisomer, Cyclo(L-Pro-L-Val), span several key areas of therapeutic interest. While some studies investigate the specific D-Val-L-Pro isomer, much of the detailed mechanistic work has been performed on the L-Pro-L-Val form. This guide will present data for Cyclo(D-Val-L-Pro) where available and supplement with information on its stereoisomer to provide a broader context of the potential activities of this molecular scaffold.
Enzyme Inhibition
A notable biological activity of Cyclo(D-Val-L-Pro) is its specific inhibition of β-glucosidase.
Table 1: Quantitative Data on Enzyme Inhibition by Cyclo(D-Val-L-Pro)
| Enzyme Target | Compound | IC50 | Source Organism of Compound | Reference |
| β-glucosidase | Cyclo(D-Pro-L-Val) | 75 µg/mL | Aspergillus sp. F70609 | [1] |
Note: The original source refers to Cyclo(D-Pro-L-Val), which is the same molecule as Cyclo(D-Val-L-Pro) with a different naming convention.
Antimicrobial Activity
Table 2: Quantitative Data on Antimicrobial Activity of Cyclo(L-Pro-L-Val)
| Target Organism | Compound | MIC | Reference |
| Staphylococcus aureus | Cyclo(L-Pro-L-Val) | 16.3 µg/mL | [2] |
| Bacillus subtilis | Cyclo(L-Pro-L-Val) | 18.2 µg/mL | [2] |
| Escherichia coli | Cyclo(L-Pro-L-Val) | >20 µg/mL | [2] |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyclo(L-Pro-L-Val) has been shown to inhibit the LuxR-dependent QS system in E. coli.
Table 3: Quantitative Data on Quorum Sensing Inhibition by Cyclo(L-Pro-L-Val)
| Target System | Compound | IC50 | Biosensor Strain | Reference |
| LuxR-dependent quorum sensing | Cyclo(L-Pro-L-Val) | 0.4 mM | E. coli biosensor | [2] |
Anti-inflammatory Activity
The stereoisomer Cyclo(L-Pro-L-Val) has been reported to exhibit anti-inflammatory properties by inhibiting key signaling molecules in the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of Cyclo(D-Val-L-Pro).
β-Glucosidase Inhibition Assay
This protocol is adapted from general enzyme inhibition assay procedures.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cyclo(D-Val-L-Pro) against β-glucosidase.
Materials:
-
β-glucosidase enzyme
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate
-
Cyclo(D-Val-L-Pro)
-
Phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add a fixed amount of β-glucosidase solution to each well.
-
Add the different concentrations of Cyclo(D-Val-L-Pro) to the respective wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate pNPG to all wells.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of Cyclo(D-Val-L-Pro) compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of Cyclo(D-Val-L-Pro) against various bacterial strains.
Materials:
-
Cyclo(D-Val-L-Pro)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of Cyclo(D-Val-L-Pro).
-
Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria and medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Quorum Sensing Inhibition Assay (using a biosensor strain)
This protocol describes a general method for assessing QS inhibition using a bacterial biosensor strain that produces a detectable signal in response to QS molecules.
Objective: To evaluate the ability of Cyclo(D-Val-L-Pro) to inhibit quorum sensing.
Materials:
-
Cyclo(D-Val-L-Pro)
-
Bacterial biosensor strain (e.g., Chromobacterium violaceum CV026 or an E. coli strain carrying a LuxR-based reporter plasmid)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
N-acyl-homoserine lactone (AHL) inducer specific for the biosensor
-
96-well microplate
-
Microplate reader (for colorimetric or luminescence measurement)
Procedure:
-
Prepare serial dilutions of Cyclo(D-Val-L-Pro) in the growth medium.
-
Grow the biosensor strain to the early exponential phase.
-
In a 96-well plate, add the biosensor culture, a sub-MIC concentration of the AHL inducer, and the various concentrations of Cyclo(D-Val-L-Pro).
-
Include controls: a positive control (biosensor + inducer) and a negative control (biosensor only).
-
Incubate the plate under appropriate conditions (e.g., 30°C with shaking).
-
After a set incubation period, measure the reporter signal (e.g., violacein (B1683560) production in C. violaceum by measuring absorbance at 585 nm, or light production in a luminescent reporter strain).
-
Calculate the percentage of QS inhibition for each concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed biological activities are not due to general cellular toxicity.
Objective: To assess the cytotoxicity of Cyclo(D-Val-L-Pro) against a mammalian cell line.
Materials:
-
Cyclo(D-Val-L-Pro)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of Cyclo(D-Val-L-Pro). Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways
While specific signaling pathways for Cyclo(D-Val-L-Pro) are not extensively detailed in the literature, the anti-inflammatory activity of its stereoisomer, Cyclo(L-Pro-L-Val), is reported to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The canonical NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Cyclo(L-Pro-L-Val) has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB activation.
Conclusion
Cyclo(D-Val-L-Pro) is a promising cyclic dipeptide with a defined biological activity profile, most notably as a specific inhibitor of β-glucosidase. While further research is required to fully elucidate its antimicrobial, anti-inflammatory, and quorum sensing inhibitory potential, studies on its stereoisomer, Cyclo(L-Pro-L-Val), provide a strong rationale for its continued investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically explore the therapeutic applications of this intriguing molecule. The unique and stable structure of Cyclo(D-Val-L-Pro) makes it an excellent candidate for lead optimization in the development of novel therapeutic agents.
References
Cyclo(D-Val-L-Pro): A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. These compounds are secondary metabolites found in a variety of organisms, including bacteria, fungi, and marine sponges. The rigid cyclic structure of these dipeptides confers significant stability against enzymatic degradation, making them attractive candidates for therapeutic development. Cyclo(D-Val-L-Pro) and its stereoisomers have garnered scientific interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and quorum sensing modulatory effects. This technical guide provides an in-depth overview of the current understanding of Cyclo(D-Val-L-Pro)'s mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Chemical Structure and Properties
-
IUPAC Name: (3R,8aS)-3-(propan-2-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
-
Molecular Formula: C₁₀H₁₆N₂O₂
-
Molecular Weight: 196.25 g/mol
-
CAS Number: 27483-18-7
The stereochemistry of the constituent amino acids, D-valine and L-proline, is critical to the three-dimensional conformation and subsequent biological activity of the molecule.
Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory properties of cyclic dipeptides are a significant area of research. While direct studies on Cyclo(D-Val-L-Pro) are limited, extensive research on its diastereomer, Cyclo(L-Pro-L-Val), provides a strong model for its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies on Cyclo(L-Pro-L-Val) have demonstrated that it can significantly suppress the phosphorylation of IKKα, IKKβ, IκBα, and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1][2] This inhibition prevents the nuclear translocation of NF-κB and subsequent gene activation.
References
An In-depth Technical Guide to Cyclo(D-Val-L-Pro) (CAS: 27483-18-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Val-L-Pro) is a cyclic dipeptide with the CAS number 27483-18-7. Composed of D-valine and L-proline, this molecule has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current research on Cyclo(D-Val-L-Pro), including its chemical and physical properties, synthesis, and biological functions with a focus on its anti-inflammatory and quorum sensing modulation activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Cyclo(D-Val-L-Pro) is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides. DKPs are prevalent in nature, found in a variety of fermented foods, microbial cultures, and as byproducts of protein degradation. The cyclic structure of these molecules confers significant stability against enzymatic degradation compared to their linear peptide counterparts. Cyclo(D-Val-L-Pro) has been identified as a product of both chemical synthesis and microbial fermentation.[1] Research has highlighted its potential as an antimicrobial agent, a modulator of bacterial biofilm formation, and an anti-inflammatory compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Cyclo(D-Val-L-Pro) is presented in Table 1.
Table 1: Chemical and Physical Properties of Cyclo(D-Val-L-Pro)
| Property | Value | Reference |
| CAS Number | 27483-18-7 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Melting Point | 142 °C | [1] |
| Boiling Point | 420.7 °C | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | [2] |
Synthesis
The synthesis of Cyclo(D-Val-L-Pro) and other diketopiperazines can be achieved through various chemical methods. A general and widely referenced method for the synthesis of cyclo(Val-Pro) stereoisomers was developed by Tullberg et al. While the specific, detailed protocol for the original Tullberg synthesis can be found in the primary literature, a general workflow is described below.
General Synthesis Workflow for Diketopiperazines
The synthesis of diketopiperazines, including Cyclo(D-Val-L-Pro), typically involves the coupling of the two constituent amino acids, followed by an intramolecular cyclization to form the six-membered ring.
Experimental Protocol: General Solid-Phase Synthesis of a Cyclic Peptide
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Attach the first protected amino acid (e.g., Fmoc-L-Pro-OH) to the resin in the presence of diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple the second protected amino acid (e.g., Fmoc-D-Val-OH) using a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and DIPEA in DMF.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a mild acidic solution, such as trifluoroacetic acid (TFA) in DCM.
-
Cyclization: Perform the head-to-tail cyclization of the linear dipeptide in a dilute solution using a suitable coupling agent like PyBOP with the addition of a salt such as NaCl to favor intramolecular cyclization.
-
Purification: Purify the crude cyclic dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity
Cyclo(D-Val-L-Pro) has been shown to exhibit a range of biological activities, including effects on bacterial growth, biofilm formation, and inflammatory responses.
Modulation of Bacterial Growth and Biofilm Formation
Cyclo(D-Val-L-Pro) has been investigated for its effects on the growth and biofilm formation of Escherichia coli.
Table 2: Effect of Cyclo(D-Val-L-Pro) on E. coli Growth
| Treatment | Effect on Growth | p-value |
| Cyclo(D-Val-L-Pro) | Promoted E. coli growth | 3.0 × 10⁻⁵ |
-
Bacterial Culture Preparation: Prepare an overnight culture of E. coli in a suitable growth medium (e.g., Luria-Bertani broth).
-
Inoculum Preparation: Dilute the overnight culture to a specific optical density at 600 nm (OD₆₀₀) to achieve a standardized starting cell concentration (e.g., OD₆₀₀ of 0.1).
-
Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to wells containing Cyclo(D-Val-L-Pro) at the desired final concentration (e.g., 0.1 mg/mL). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37 °C for 24 hours.
-
Growth Measurement: After incubation, measure the OD₆₀₀ of each well to determine bacterial growth.
-
Biofilm Staining (Crystal Violet Assay):
-
Carefully remove the planktonic cells from each well.
-
Wash the wells with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.
-
Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate at room temperature to stain the attached biofilm.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding a solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) to quantify the biofilm formation.
-
Anti-inflammatory Activity
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Cyclo(L-Pro-L-Val) has been shown to significantly suppress the phosphorylation of IKKα, IKKβ, IκBα, and NF-κB in a concentration-dependent manner. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators. It is highly probable that Cyclo(D-Val-L-Pro) exerts its anti-inflammatory effects through a similar mechanism.
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules and their cognate LuxR-type transcriptional regulators. Cyclic dipeptides have been implicated as modulators of QS systems.
While the precise mechanism of Cyclo(D-Val-L-Pro) in quorum sensing is not fully elucidated, it is hypothesized to act as either an agonist or antagonist of LuxR-type receptors, thereby influencing the expression of QS-controlled genes, which often include those responsible for virulence factor production and biofilm formation. However, some studies suggest that the interaction may not be a direct binding to the LuxR receptor, and further research is needed to clarify the exact mechanism.
Future Directions
Cyclo(D-Val-L-Pro) presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Elucidating the precise molecular targets of Cyclo(D-Val-L-Pro) in both bacterial and mammalian cells.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize its biological activities.
-
Performing in vivo studies to evaluate its efficacy and safety in animal models of infection and inflammation.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.
Conclusion
Cyclo(D-Val-L-Pro) is a cyclic dipeptide with multifaceted biological activities. Its ability to modulate bacterial growth and biofilm formation, coupled with its potential anti-inflammatory properties through the inhibition of the NF-κB pathway, makes it a molecule of significant interest for further investigation. This technical guide provides a foundation of the current knowledge on Cyclo(D-Val-L-Pro) and serves as a resource for researchers and drug development professionals in their efforts to explore its therapeutic potential.
References
"Cyclo(D-Val-L-Pro)" molecular weight and formula
An In-depth Technical Guide on Cyclo(D-Val-L-Pro)
This technical guide provides a comprehensive overview of the chemical properties and biological activities of the cyclic dipeptide Cyclo(D-Val-L-Pro) for researchers, scientists, and drug development professionals.
Core Molecular Data
Cyclo(D-Val-L-Pro) is a cyclic dipeptide formed from the amino acids D-valine and L-proline.[1][2][3] Its cyclic structure provides stability and resistance to enzymatic degradation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| CAS Number | 27483-18-7 |
Biological Activity and Mechanism of Action
Cyclo(D-Val-L-Pro) and its stereoisomers have been noted for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[1][4][5] The molecule is known to disrupt microbial cell functions and may influence biofilm formation.[1]
Notably, the stereoisomer Cyclo(L-Pro-L-Val) has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This pathway is a key regulator of the inflammatory response. The compound has been shown to inhibit the phosphorylation of IKKα and IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the activation of the transcription factor NF-κB, leading to the reduced expression of pro-inflammatory mediators such as iNOS and COX-2.[6]
Experimental Protocols
General Method for Synthesis of Cyclo(D-Val-L-Pro)
While specific, detailed experimental protocols are proprietary and vary between laboratories, a general approach for the chemical synthesis of similar cyclic dipeptides involves the coupling of the constituent amino acids, in this case, D-valine and L-proline, followed by a cyclization step. This process often utilizes protecting groups for the amino and carboxyl termini that are not involved in peptide bond formation. The final deprotection and intramolecular cyclization yield the desired cyclic dipeptide. Purification is typically achieved through techniques such as silica (B1680970) gel chromatography and semi-preparative HPLC.
Anti-inflammatory Activity Assay (General Workflow)
The anti-inflammatory effects of Cyclo(L-Pro-L-Val) can be assessed using in vitro cell-based assays. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
References
- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclo(D-Val-L-Pro) | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of Cyclo(D-Val-L-Pro) and Related Cyclodipeptides in Microbial Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and higher eukaryotes. These molecules are characterized by a stable six-membered ring formed from the condensation of two amino acids. In the microbial world, CDPs have emerged as significant signaling molecules, playing crucial roles in intercellular communication, a process often referred to as quorum sensing (QS). This technical guide provides an in-depth exploration of the role of a specific cyclodipeptide, Cyclo(D-Val-L-Pro), and its closely related analogs in microbial signaling pathways. We will delve into their effects on virulence factor production, biofilm formation, and the underlying molecular mechanisms, with a focus on clinically relevant bacteria such as Pseudomonas aeruginosa and Vibrio species. This guide aims to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of signaling pathways to aid researchers in this dynamic field.
Cyclodipeptides as Modulators of Quorum Sensing
Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate their gene expression and behavior. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Many Gram-negative bacteria utilize N-acylhomoserine lactones (AHLs) as autoinducers, which are recognized by LuxR-type transcriptional regulators. Cyclodipeptides have been shown to modulate these LuxR-based QS systems, acting as either agonists or antagonists.[1] This interference with QS pathways makes CDPs attractive candidates for the development of novel anti-virulence therapies.
While many studies have focused on CDPs composed of L-amino acids, the stereochemistry of the constituent amino acids can significantly influence their biological activity. This guide will specifically address what is known about Cyclo(D-Val-L-Pro), a diastereomer of the more commonly studied Cyclo(L-Val-L-Pro), and place its function in the broader context of CDP-mediated microbial signaling.
Quantitative Data on the Biological Activity of Cyclo(D-Val-L-Pro) and Analogs
The biological effects of cyclodipeptides are concentration-dependent. The following tables summarize the available quantitative data on the impact of Cyclo(D-Val-L-Pro) and structurally related CDPs on bacterial growth, biofilm formation, and virulence factor production.
| Cyclic Dipeptide | Target Organism | Biological Effect | Concentration | Result | Reference |
| Cyclo(D-Val-L-Pro) | Escherichia coli | Growth Promotion | 0.1 mg/mL | Modest increase in growth (p = 3.0 × 10⁻⁵) | [2][3] |
| Cyclo(D-Val-L-Pro) | Escherichia coli | Biofilm Formation | 0.1 mg/mL | No significant effect | [2][3] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 1.8 mM | 52% inhibition | [4] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 1.8 mM | 48% inhibition | [4] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 0.5 mg/mL | 48% reduction | [5] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Pyocyanin (B1662382) Inhibition | 1.8 mM | 73% inhibition | [4] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Elastase Inhibition | 1.8 mM | 61% inhibition | [4] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Protease Inhibition | 1.8 mM | 77% inhibition | [4] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Pyocyanin Inhibition | 1.8 mM | 41% decrease | [4] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Elastase Inhibition | 1.8 mM | 32% decrease | [4] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Protease Inhibition | 1.8 mM | 20% decrease | [4] |
| Cyclo(Phe-Pro) | Vibrio cholerae | ctxAB Transcription | 1 mM | ~21-fold reduction | [6] |
| Cyclo(Phe-Pro) | Vibrio cholerae | tcpA Transcription | 1 mM | ~29-fold reduction | [6] |
Signaling Pathways Modulated by Cyclodipeptides
Cyclodipeptides can interfere with various signaling pathways to exert their effects on microbial behavior. Below are diagrammatic representations of key pathways.
ToxR-Dependent Signaling in Vibrio cholerae
In Vibrio cholerae, the production of virulence factors such as cholera toxin (CT) and toxin-coregulated pilus (TCP) is controlled by the ToxR regulon. The cyclic dipeptide Cyclo(Phe-Pro), a structural analog of Cyclo(D-Val-L-Pro), has been shown to inhibit the production of these virulence factors through a ToxR-dependent signaling cascade.[7]
Modulation of LuxR-Based Quorum Sensing in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, the quorum sensing network is hierarchical and complex, with the Las and Rhl systems, both regulated by LuxR-type proteins, controlling the expression of numerous virulence factors. Cyclodipeptides can act as competitive or non-competitive inhibitors of the binding of N-acylhomoserine lactone (AHL) autoinducers to their cognate LuxR receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of cyclodipeptides on microbial signaling and behavior.
General Experimental Workflow for Screening and Characterization
The following diagram outlines a general workflow for identifying and characterizing cyclodipeptides with quorum sensing inhibitory activity.
Protocol 1: Crystal Violet Biofilm Assay
This protocol is used to quantify the ability of a compound to inhibit biofilm formation.[2][8][9]
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
96-well flat-bottom polystyrene microtiter plates
-
Cyclo(D-Val-L-Pro) or other test compounds
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow an overnight culture of the bacterial strain at 37°C.
-
Dilute the overnight culture 1:100 in fresh growth medium.
-
Add 100 µL of the diluted culture to each well of a 96-well microtiter plate.
-
Add the desired concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
After incubation, discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
Protocol 2: Pyocyanin Quantification Assay
This protocol measures the production of the virulence factor pyocyanin by Pseudomonas aeruginosa.[10][11]
Materials:
-
Pseudomonas aeruginosa culture
-
Growth medium (e.g., King's B broth)
-
0.2 N Hydrochloric acid (HCl)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Inoculate P. aeruginosa into the growth medium and incubate at 37°C for 24-48 hours with shaking.
-
Centrifuge the culture at 5,000 rpm for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to 5 mL of the supernatant and mix vigorously.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the layers. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
Add 1 mL of 0.2 N HCl to the chloroform extract and mix. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Measure the absorbance of the pink HCl layer at 520 nm.
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.
Protocol 3: Elastase Activity Assay
This protocol quantifies the activity of the elastase enzyme, a key virulence factor of P. aeruginosa, using Elastin-Congo Red as a substrate.[12]
Materials:
-
P. aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM CaCl₂
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in an appropriate medium and harvest the supernatant by centrifugation.
-
Prepare a 20 mg/mL stock solution of Elastin-Congo Red in 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM CaCl₂.
-
In a microcentrifuge tube, mix 100 µL of the bacterial supernatant with 900 µL of the ECR suspension.
-
Incubate the mixture at 37°C for 3-6 hours with shaking.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
A control with sterile medium instead of bacterial supernatant should be included. The absorbance of the control is subtracted from the sample readings.
Conclusion
Cyclo(D-Val-L-Pro) and its related cyclodipeptides represent a fascinating and promising area of research in microbial signaling. Their ability to modulate quorum sensing pathways, and consequently, virulence and biofilm formation, positions them as potential candidates for the development of novel antimicrobial strategies that circumvent the selective pressures of traditional antibiotics. While the biological activity of the D-Val-L-Pro stereoisomer is still being fully elucidated, the existing data, combined with our understanding of analogous CDPs, provides a strong foundation for future investigations. The experimental protocols and pathway diagrams presented in this guide are intended to equip researchers with the necessary tools to further explore the intricate roles of these signaling molecules in the microbial world and to harness their potential for therapeutic applications. Further research focusing on the structure-activity relationships of different CDP stereoisomers and their specific molecular targets will be crucial in advancing this field.
References
- 1. Vibrio cholerae ToxR Downregulates Virulence Factor Production in Response to Cyclo(Phe-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cyclic Dipeptide Cyclo(Phe-Pro) Inhibits Cholera Toxin and Toxin-Coregulated Pilus Production in O1 El Tor Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrio cholerae ToxR downregulates virulence factor production in response to cyclo(Phe-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imquestbio.com [imquestbio.com]
- 10. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 11. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(D-Val-L-Pro): A Potential Quorum Sensing Modulator for Anti-Virulence Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors and the formation of biofilms. This process relies on the production, detection, and population-wide response to small signal molecules called autoinducers. The mounting challenge of antibiotic resistance has spurred the exploration of alternative therapeutic avenues, with the disruption of QS, termed quorum quenching, emerging as a promising anti-virulence strategy. By interfering with bacterial communication, it is possible to attenuate pathogenicity without exerting selective pressure for the development of resistance.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and marine sponges. These molecules have garnered significant attention for their diverse biological activities, including their ability to modulate quorum sensing pathways. This technical guide focuses on Cyclo(D-Val-L-Pro) , a specific DKP, and its potential as a quorum sensing modulator. While direct and extensive research on Cyclo(D-Val-L-Pro) is emerging, this document will provide a comprehensive overview of its likely mechanisms of action, supported by data from structurally analogous DKPs. We will delve into the core signaling pathways in key bacterial models, present detailed experimental protocols for assessing QS modulation, and summarize the available quantitative data to guide future research and development in this promising area of anti-virulence therapy.
Quorum Sensing in Model Bacterial Systems
Understanding the intricate signaling networks of pathogenic bacteria is paramount to developing effective quorum quenching strategies. Here, we detail the QS pathways of two well-characterized model organisms, Pseudomonas aeruginosa and Vibrio harveyi.
Pseudomonas aeruginosa
P. aeruginosa is a formidable opportunistic human pathogen that utilizes a complex and hierarchical QS system to regulate a large number of virulence factors and biofilm formation. The core of this network consists of three interconnected systems: las, rhl, and pqs.
-
The las System: This system is considered the master regulator. The lasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then upregulates the expression of numerous genes, including those for virulence factors like elastase (lasB) and alkaline protease, as well as the rhl system.
-
The rhl System: The rhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the transcriptional regulator RhlR. The RhlR/C4-HSL complex controls the expression of another set of virulence factors, including pyocyanin (B1662382), rhamnolipids, and the stationary-phase sigma factor RpoS.
-
The pqs System: This system utilizes quinolone-based signal molecules, with 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS), being the primary signal. The pqs system is integrated with the las and rhl systems and also plays a crucial role in regulating virulence and biofilm formation.
Vibrio harveyi
Vibrio harveyi, a marine bacterium known for its bioluminescence, employs a multi-channel QS system that integrates signals from three different autoinducers to regulate gene expression, including bioluminescence and virulence.
-
Phosphorelay Cascade: At low cell density, in the absence of autoinducers, the sensor kinases act as kinases, leading to the phosphorylation of the response regulator LuxO. Phosphorylated LuxO, together with the sigma factor σ⁵⁴, activates the transcription of small regulatory RNAs (Qrr sRNAs). These sRNAs, with the help of the chaperone Hfq, destabilize the mRNA of the master transcriptional regulator LuxR, thereby preventing its translation.
-
Signal Integration and Response: At high cell density, the binding of autoinducers to their respective sensors switches the sensor activity from kinase to phosphatase. This leads to the dephosphorylation of LuxO, which in turn inactivates it. As a result, the expression of Qrr sRNAs is repressed, allowing for the translation of luxR mRNA. The LuxR protein then activates or represses the expression of target genes, leading to phenotypes such as bioluminescence and virulence factor production.
Mechanism of Action of Cyclo(D-Val-L-Pro)
While direct studies on Cyclo(D-Val-L-Pro) are limited, the mechanism of action for DKPs as quorum sensing modulators is generally understood to involve competitive binding to the autoinducer receptors.
-
Competitive Inhibition: It is hypothesized that Cyclo(D-Val-L-Pro), due to its structural similarity to the lactone ring of AHL autoinducers, can act as a competitive antagonist. It is proposed to bind to the ligand-binding pocket of transcriptional regulators like LasR in P. aeruginosa or LuxR-type proteins in other bacteria. This binding event is thought to occur without activating the regulator, thereby preventing the binding of the native autoinducer and subsequent downstream gene expression. Molecular docking studies with other DKPs have supported this hypothesis, showing that they can fit into the same binding pocket as the natural ligands.
-
Allosteric Modulation: An alternative or complementary mechanism could involve allosteric modulation of the receptor protein. Binding of Cyclo(D-Val-L-Pro) to a site other than the active site could induce a conformational change in the receptor, rendering it inactive or unable to bind its cognate autoinducer.
Quantitative Data on Quorum Sensing Modulation by Cyclic Dipeptides
The following tables summarize quantitative data from studies on cyclic dipeptides that are structurally related to Cyclo(D-Val-L-Pro). This information provides a valuable reference for the potential efficacy of Cyclo(D-Val-L-Pro) in modulating quorum sensing-regulated phenotypes.
Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa PAO1 by Analagous Cyclic Dipeptides
| Cyclic Dipeptide | Concentration | Virulence Factor | Percent Inhibition | Reference |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Pyocyanin | 41% | [1] |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Elastase | 32% | [1] |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Protease | 20% | [1] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | Pyocyanin | 73% | [2] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | Elastase | 61% | [2] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | Protease | 77% | [2] |
Table 2: Inhibition of Biofilm Formation by Analagous Cyclic Dipeptides
| Cyclic Dipeptide | Concentration | Bacterial Strain | Percent Inhibition | Reference |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | P. aeruginosa PAO1 | 48% | [3] |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | P. aeruginosa PAO1 | 52% | [2] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | P. aeruginosa PAO1 | 50% | [2] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | P. aeruginosa PAO1 | 48% | [2] |
Table 3: Inhibition of Violacein (B1683560) Production in Chromobacterium violaceum CV026 by an Analagous Cyclic Dipeptide
| Cyclic Dipeptide | Concentration | Percent Inhibition | Reference |
| Cyclo(L-Trp-L-Ser) | 0.2 mg/mL | 67% | [4] |
Experimental Protocols
To facilitate the investigation of Cyclo(D-Val-L-Pro) as a quorum sensing modulator, this section provides detailed protocols for key in vitro assays. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of the compound to ensure that subsequent experiments are conducted at sub-lethal concentrations, thus attributing any observed effects to quorum sensing modulation rather than bactericidal or bacteriostatic activity.
Violacein Inhibition Assay using Chromobacterium violaceum CV026
This assay is a common primary screen for QS inhibitors. C. violaceum CV026 is a mutant strain that does not produce its own autoinducer (C6-HSL) but will produce the purple pigment violacein in its presence. A reduction in violacein production in the presence of a test compound indicates potential QS inhibition.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Cyclo(D-Val-L-Pro)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Sterile petri dishes and microtubes
-
Spectrophotometer
Procedure:
-
Prepare CV026 overnight culture: Inoculate a single colony of C. violaceum CV026 into LB broth and incubate overnight at 30°C with shaking.
-
Prepare agar plates: Autoclave LB agar and cool to approximately 50°C. Add C6-HSL to a final concentration of 0.1 µg/mL and the overnight CV026 culture (1% v/v). Pour the agar into sterile petri dishes and allow to solidify.
-
Apply the compound: Prepare serial dilutions of Cyclo(D-Val-L-Pro) in a suitable solvent. Spot a small volume (e.g., 5 µL) of each dilution onto the surface of the agar plates. Include a solvent-only control.
-
Incubate: Incubate the plates at 30°C for 24-48 hours.
-
Observe and quantify: A zone of colorless growth around the spot of the compound indicates inhibition of violacein production. For quantification, grow CV026 in LB broth with C6-HSL and different concentrations of Cyclo(D-Val-L-Pro). After incubation, centrifuge the cultures, discard the supernatant, and add a solvent (e.g., DMSO or ethanol) to the pellet to extract the violacein. Measure the absorbance of the extracted violacein at 585 nm and normalize to cell density (OD600).
Pyocyanin Production Assay in Pseudomonas aeruginosa PAO1
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa that is regulated by the rhl QS system.
Materials:
-
Pseudomonas aeruginosa PAO1
-
King's A medium or LB broth
-
Cyclo(D-Val-L-Pro)
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Prepare PAO1 overnight culture: Inoculate a single colony of P. aeruginosa PAO1 into LB broth and incubate overnight at 37°C with shaking.
-
Culture with the compound: Inoculate fresh King's A medium with the overnight culture (1% v/v) and add different sub-MIC concentrations of Cyclo(D-Val-L-Pro). Include a no-compound control. Incubate at 37°C with shaking for 18-24 hours.
-
Extract pyocyanin: Centrifuge 3 mL of the culture to pellet the cells. Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Acidify and quantify: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink. Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin (µg/mL) can be calculated by multiplying the OD520 by 17.072.
Elastase Activity Assay in Pseudomonas aeruginosa PAO1
Elastase B (LasB) is a major protease virulence factor in P. aeruginosa regulated by the las QS system. Its activity can be measured using Elastin-Congo Red as a substrate.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth or other suitable medium
-
Cyclo(D-Val-L-Pro)
-
Elastin-Congo Red
-
Tris buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare PAO1 culture: Grow P. aeruginosa PAO1 in the presence of various sub-MIC concentrations of Cyclo(D-Val-L-Pro) as described for the pyocyanin assay.
-
Collect supernatant: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant which contains the secreted elastase.
-
Perform the assay: Prepare a reaction mixture containing the supernatant and Elastin-Congo Red in Tris buffer. Incubate the mixture at 37°C for a defined period (e.g., 3-18 hours).
-
Stop the reaction and quantify: Stop the reaction by adding a solution that precipitates the remaining substrate (e.g., sodium phosphate (B84403) buffer). Centrifuge to pellet the un-hydrolyzed Elastin-Congo Red. The supernatant will be red due to the release of Congo Red from the digested elastin. Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance compared to the control indicates inhibition of elastase activity.
Biofilm Formation Assay
This assay quantifies the ability of bacteria to form biofilms on a solid surface, a process often regulated by QS.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth or other suitable medium
-
Cyclo(D-Val-L-Pro)
-
96-well microtiter plate
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Prepare bacterial cultures: Grow P. aeruginosa PAO1 overnight and then dilute in fresh medium containing different sub-MIC concentrations of Cyclo(D-Val-L-Pro).
-
Incubate in microtiter plate: Add the diluted cultures to the wells of a 96-well plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Wash and stain: Carefully discard the medium and wash the wells gently with water or phosphate-buffered saline (PBS) to remove planktonic cells. Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Wash and solubilize: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantify: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-595 nm using a microplate reader. A lower absorbance compared to the control indicates inhibition of biofilm formation.
Conclusion and Future Directions
Cyclo(D-Val-L-Pro) represents a promising candidate for the development of novel anti-virulence agents. As a member of the diketopiperazine family, it is likely to function as a quorum sensing modulator, interfering with bacterial communication and thereby attenuating the expression of virulence factors and biofilm formation. While direct experimental evidence for Cyclo(D-Val-L-Pro) is still needed, the substantial body of research on analogous cyclic dipeptides provides a strong foundation for its investigation.
Future research should focus on several key areas:
-
Direct Quantification: It is imperative to perform the detailed experimental protocols outlined in this guide to obtain direct quantitative data on the effects of Cyclo(D-Val-L-Pro) on virulence factor production and biofilm formation in clinically relevant pathogens.
-
Mechanism of Action Studies: Biophysical assays, such as isothermal titration calorimetry and surface plasmon resonance, should be employed to confirm the direct binding of Cyclo(D-Val-L-Pro) to QS receptor proteins like LasR.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy and safety of Cyclo(D-Val-L-Pro) as an anti-virulence therapeutic.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of Cyclo(D-Val-L-Pro) analogs will be crucial for optimizing its potency and pharmacokinetic properties.
The exploration of quorum sensing modulators like Cyclo(D-Val-L-Pro) holds the potential to usher in a new era of antimicrobial therapy, one that disarms pathogens rather than killing them, thereby mitigating the urgent and growing threat of antibiotic resistance. This technical guide serves as a comprehensive resource to stimulate and direct further research into this exciting and critical field.
References
Cyclo(D-Val-L-Pro): A Technical Guide to its Potential Effects on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(D-Val-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, presents an intriguing subject for research into the modulation of bacterial biofilms. While direct and extensive quantitative data on its specific anti-biofilm activity is currently limited in publicly available literature, the broader family of DKPs has been recognized for its significant role in microbial communication, particularly quorum sensing (QS), which is a critical regulator of biofilm formation. This technical guide consolidates the available information on Cyclo(D-Val-L-Pro) and its analogs, providing a comprehensive resource on their effects on bacterial biofilms, detailing relevant experimental protocols, and visualizing key pathways and workflows. The stereochemistry of DKPs, including the presence of D-amino acids, is known to be a crucial determinant of their biological activity, suggesting that Cyclo(D-Val-L-Pro) may possess unique modulatory properties.
Introduction to Cyclo(D-Val-L-Pro) and Biofilm Formation
Cyclo(D-Val-L-Pro) is a cyclic dipeptide comprised of D-valine and L-proline.[1] These cyclic structures offer enhanced stability and resistance to enzymatic degradation compared to their linear counterparts.[1] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. The formation of biofilms is a complex process regulated by intercellular communication systems, most notably quorum sensing (QS).[2]
Diketopiperazines are a well-established class of molecules that can act as agonists or antagonists of QS systems, thereby influencing biofilm development.[3] The effect of a specific DKP is highly dependent on its constituent amino acids and their stereochemistry.[3][4] While some studies have explored a range of DKPs, specific data for Cyclo(D-Val-L-Pro) remains sparse. One study investigating the effects of various DKP stereoisomers on Escherichia coli found that Cyclo(D-Val-L-Pro) modestly promoted bacterial growth.[4] However, its specific impact on biofilm formation in this or other species was not detailed.
Given the limited direct data, this guide will leverage information on structurally similar DKPs to provide a comprehensive overview of the potential activities and mechanisms of Cyclo(D-Val-L-Pro).
Quantitative Data on the Biofilm Modulatory Effects of Related Diketopiperazines
To provide a framework for understanding the potential efficacy of Cyclo(D-Val-L-Pro), the following table summarizes the quantitative effects of various DKPs on biofilm formation in key pathogenic bacteria.
| Diketopiperazine | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [1] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | 512 µg/mL (MIC) | Anti-biofilm activity noted | [5] |
| Cyclo(L-Leu-L-Pro) | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 µg/mL (sub-MIC) | 85-87% | [2] |
| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | 12.3 mmol/L | Inhibition of virulence factors and biofilm | [4] |
Potential Mechanisms of Action: Quorum Sensing Interference
The primary mechanism by which DKPs are thought to modulate biofilm formation is through the disruption of quorum sensing (QS) circuits.
-
Gram-Negative Bacteria: In pathogens like Pseudomonas aeruginosa, QS is largely regulated by N-acyl-homoserine lactones (AHLs). DKPs are hypothesized to act as competitive inhibitors, binding to LuxR-type transcriptional regulators and preventing the binding of native AHLs. This disruption can downregulate the expression of genes responsible for virulence factors and biofilm matrix components.
-
Gram-Positive Bacteria: In bacteria such as Staphylococcus aureus, the primary QS system is the accessory gene regulator (agr) system, which utilizes autoinducing peptides (AIPs). Some DKPs have been shown to modulate the expression of agr-related genes, thereby interfering with the production of toxins and enzymes crucial for biofilm development and dispersal.[4]
The presence of a D-amino acid in Cyclo(D-Val-L-Pro) adds a layer of complexity. D-amino acids themselves have been reported to influence biofilm formation, in some cases causing biofilm dispersal, although their effects can be species-specific.[6][7]
Below is a diagram illustrating a generalized mechanism for DKP-mediated quorum sensing inhibition.
Caption: Hypothesized mechanism of Cyclo(D-Val-L-Pro) interference with a Gram-negative quorum sensing system.
Detailed Experimental Protocols
The following protocols are standard methods used to assess the anti-biofilm and anti-quorum sensing properties of compounds like Cyclo(D-Val-L-Pro).
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 29213)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
Cyclo(D-Val-L-Pro) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
33% (v/v) glacial acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium in TSB. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Treatment: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of TSB containing various concentrations of Cyclo(D-Val-L-Pro) to the wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS until the wash water is clear.
-
Solubilization: Air dry the plate. Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Caption: A streamlined workflow of the crystal violet assay for biofilm quantification.
Quorum Sensing Reporter Strain Assay
This assay utilizes a reporter strain (e.g., Chromobacterium violaceum CV026 or an engineered E. coli strain) that produces a measurable signal (e.g., pigment, light) in response to QS molecules. Inhibition of this signal indicates QS interference.
Materials:
-
QS reporter strain
-
Appropriate growth medium
-
Cyclo(D-Val-L-Pro)
-
Exogenous QS signal molecule (if the reporter strain is an autoinducer mutant)
-
Microplate reader or spectrophotometer
Procedure:
-
Grow an overnight culture of the reporter strain.
-
In a 96-well plate, combine the reporter strain culture, growth medium, the appropriate exogenous QS signal (if needed), and various concentrations of Cyclo(D-Val-L-Pro).
-
Incubate the plate under appropriate conditions.
-
Quantify the reporter signal (e.g., violacein (B1683560) pigment extraction and absorbance measurement for C. violaceum).
-
A reduction in the reporter signal in the presence of Cyclo(D-Val-L-Pro) without inhibiting bacterial growth suggests QS inhibition.
Concluding Remarks and Future Directions
Cyclo(D-Val-L-Pro) represents a molecule of interest within the scientifically significant class of diketopiperazines. While direct evidence of its anti-biofilm capabilities is still needed, the extensive research on analogous compounds provides a strong rationale for its investigation as a potential modulator of bacterial biofilms, likely through the interference of quorum sensing pathways. The presence of a D-amino acid in its structure may confer unique biological activities that warrant further exploration.
Future research should focus on:
-
Systematic screening of Cyclo(D-Val-L-Pro) against a panel of clinically relevant biofilm-forming bacteria.
-
Elucidation of its specific molecular targets within bacterial QS systems.
-
Transcriptomic and proteomic analyses to understand the global cellular response to Cyclo(D-Val-L-Pro) treatment.
The methodologies and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of Cyclo(D-Val-L-Pro) in combating biofilm-associated infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacillus amyloliquefaciens-secreted cyclic dipeptide – cyclo(l-leucyl-l-prolyl) inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition mechanism of cyclo (L-Phe-L-Pro) on early stage Staphylococcus aureus biofilm and its application on food co… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. D-Amino acids affect Pseudomonas aeruginosa biofilm and quorum sensing molecules in lung infection models developed under a cystic fibrosis environment - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(D-Val-L-Pro): A Technical Guide to its Stereochemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, formed from the condensation of D-valine and L-proline. The specific stereochemistry of its constituent amino acids plays a pivotal role in its conformation and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemical aspects of Cyclo(D-Val-L-Pro), its known and potential biological activities, detailed experimental protocols for its synthesis and evaluation, and insights into the signaling pathways it may modulate. While direct quantitative data for Cyclo(D-Val-L-Pro) is emerging, this guide consolidates available information and draws parallels from its stereoisomers and related cyclic dipeptides to offer a thorough understanding for research and development purposes.
Introduction
Cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) are a diverse class of natural and synthetic compounds that have garnered significant attention in the scientific community due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The rigid cyclic structure of DKPs, conferred by the two peptide bonds, makes them conformationally constrained scaffolds, and their biological specificity is often dictated by the stereochemistry of the constituent amino acids.
Cyclo(D-Val-L-Pro) is one such DKP, and understanding the influence of its D-valine and L-proline residues on its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide will delve into the stereochemical nuances of Cyclo(D-Val-L-Pro) and explore its documented and potential biological functions.
Stereochemistry and Conformational Analysis
The stereochemistry of Cyclo(D-Val-L-Pro) is defined by the chiral centers of its constituent amino acids: the alpha-carbon of D-valine and the alpha-carbon of L-proline. This specific arrangement of D and L-amino acids significantly influences the puckering of the diketopiperazine ring and the orientation of the side chains.
Conformational analysis of cyclic dipeptides is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The solution conformation of a related peptide, cyclo-[D-Val-L-Pro-L-Val-D-Pro]3, has been investigated by proton NMR spectroscopy, revealing valuable insights into the conformational preferences of the D-Val-L-Pro motif.[1] Such studies help in understanding how these molecules present their pharmacophores for interaction with biological targets.
Key Conformational Features
The diketopiperazine ring of Cyclo(D-Val-L-Pro) can adopt various conformations, with the boat and planar forms being the most common. The presence of the proline residue introduces additional constraints on the ring's flexibility. The relative orientation of the valine side chain is a key determinant of its biological activity.
Biological Activity
The biological activities of cyclic dipeptides are intrinsically linked to their stereochemistry. While extensive research on Cyclo(D-Val-L-Pro) is ongoing, studies on its stereoisomers and related compounds provide strong indications of its potential therapeutic applications.
Antimicrobial and Quorum Sensing Inhibition Activity
Cyclic dipeptides are known to possess antimicrobial properties and can interfere with bacterial communication systems, a process known as quorum sensing (QS). Inhibition of QS is a promising anti-virulence strategy.
While specific MIC values for Cyclo(D-Val-L-Pro) are not yet widely reported, its stereoisomer, Cyclo(L-Pro-L-Val) , has demonstrated activity against Gram-positive bacteria.[2] It has also been shown to inhibit the activation of a LuxR-dependent E. coli biosensor by the quorum-sensing molecule 3-oxo-hexanoyl-homoserine lactone.[2] This suggests that Cyclo(D-Val-L-Pro) may also exhibit similar activities.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The stereoisomer Cyclo(L-Pro-L-Val) has been shown to exhibit anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB signaling pathway in LPS-stimulated macrophages.[3] Given the structural similarity, it is plausible that Cyclo(D-Val-L-Pro) could also possess anti-inflammatory properties through modulation of this critical pathway. Other cyclic dipeptides, such as Cyclo(His-Pro), have also been shown to exert anti-inflammatory effects by modulating NF-κB and Nrf2 signaling.[4]
Enzyme Inhibition
A stereoisomer of the target molecule, Cyclo(D-Pro-L-Val) , has been identified as an inhibitor of the β-glycosidase enzyme.
Quantitative Data Summary
The following tables summarize the available quantitative data for Cyclo(D-Val-L-Pro) and its closely related stereoisomers. This data is essential for comparing the potency and spectrum of activity of these compounds.
| Compound | Activity | Assay/Organism | Value | Reference |
| Cyclo(D-Pro-L-Val) | β-glycosidase Inhibition | - | IC50: 75 µg/mL | [3] |
| Cyclo(L-Pro-L-Val) | Antibacterial | Staphylococcus aureus | MIC: 16.3 µg/mL | [2] |
| Cyclo(L-Pro-L-Val) | Antibacterial | Bacillus subtilis | MIC: 18.2 µg/mL | [2] |
| Cyclo(L-Pro-L-Val) | Quorum Sensing Inhibition | LuxR-dependent E. coli biosensor | IC50: 0.4 mM | [2] |
| Cyclo(D-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri | MIC: 31.25 µg/mL | [5] |
| Cyclo(D-Pro-L-Tyr) | Antibacterial | Ralstonia solanacearum | MIC: 31.25 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Cyclo(D-Val-L-Pro) and for key experiments to evaluate its biological activity. These protocols are based on established methods for similar cyclic dipeptides and can be adapted for specific research needs.
Synthesis of Cyclo(D-Val-L-Pro)
A common and effective method for the synthesis of cyclic dipeptides is through solution-phase synthesis, involving the coupling of protected amino acids followed by deprotection and intramolecular cyclization.
Materials:
-
Fmoc-D-Val-OH
-
L-Proline methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Toluene
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dipeptide Formation:
-
To a solution of Fmoc-D-Val-OH (1.1 equivalents) and L-Proline methyl ester hydrochloride (1.0 equivalent) in DCM, add HOBt (1.2 equivalents) and DCC (1.1 equivalents) at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexane gradient) to obtain the protected dipeptide, Fmoc-D-Val-L-Pro-OMe.
-
-
Fmoc Deprotection:
-
Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under vacuum to obtain the deprotected dipeptide, H-D-Val-L-Pro-OMe.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in toluene.
-
Reflux the solution for 24-48 hours. The progress of the cyclization can be monitored by thin-layer chromatography.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexane gradient) to yield Cyclo(D-Val-L-Pro).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quorum Sensing Inhibition Assay (Violacein Inhibition)
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in a quorum sensing-dependent manner.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Cyclo(D-Val-L-Pro) stock solution (in DMSO)
-
96-well microtiter plates
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture, C6-HSL (to induce violacein production), and varying concentrations of Cyclo(D-Val-L-Pro). Include a positive control (bacteria + C6-HSL + DMSO) and a negative control (bacteria + DMSO).
-
Incubate the plate at 30°C for 24 hours.
-
Quantify violacein production by lysing the cells (e.g., with SDS), pelleting the cell debris, and measuring the absorbance of the supernatant at 585 nm.
-
Calculate the percentage of inhibition of violacein production for each concentration of Cyclo(D-Val-L-Pro).
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Cyclo(D-Val-L-Pro) stock solution (in DMSO)
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cyclo(D-Val-L-Pro) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells + DMSO) and a positive control (cells + LPS + DMSO).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathways and Mechanisms of Action
Based on studies of related cyclic dipeptides, Cyclo(D-Val-L-Pro) is likely to exert its biological effects through the modulation of key signaling pathways.
Quorum Sensing Pathway
Many cyclic dipeptides are known to interfere with the LuxR-type transcriptional regulators, which are central to many quorum sensing systems in Gram-negative bacteria. They can act as either agonists or antagonists of the natural acyl-homoserine lactone (AHL) signaling molecules. The inhibition of a LuxR-based biosensor by Cyclo(L-Pro-L-Val) suggests a competitive binding mechanism at the AHL binding site of the LuxR protein.
Caption: Quorum Sensing Inhibition by Cyclo(D-Val-L-Pro).
NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The anti-inflammatory activity of Cyclo(L-Pro-L-Val) is attributed to its ability to inhibit the phosphorylation of IKKα/β and subsequent NF-κB activation.
Caption: NF-κB Pathway Inhibition by Cyclo(D-Val-L-Pro).
Conclusion and Future Directions
Cyclo(D-Val-L-Pro) represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. The crucial role of its stereochemistry in defining its biological activity underscores the importance of stereoselective synthesis and detailed conformational analysis. While data on this specific diastereomer is still emerging, the activities of its stereoisomers and other related cyclic dipeptides provide a strong rationale for its further investigation.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the MIC values of Cyclo(D-Val-L-Pro) against a broad panel of pathogenic bacteria and fungi, and its IC50 values for the inhibition of various inflammatory mediators.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of Cyclo(D-Val-L-Pro) in both bacterial and mammalian cells to understand its mechanism of action at a deeper level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of Cyclo(D-Val-L-Pro) analogs to establish clear SAR and optimize its potency and selectivity.
-
In Vivo Efficacy: Assessing the therapeutic potential of Cyclo(D-Val-L-Pro) in relevant animal models of infection and inflammation.
This in-depth technical guide provides a solid foundation for researchers to embark on or continue their exploration of Cyclo(D-Val-L-Pro) and its potential as a valuable molecule in drug discovery and development.
References
- 1. Conformational studies of peptide cyclo-(D-Val-L-Pro-L-Val-D-Pro]3, a cation-binding analogue of valinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for Cyclo(D-Val-L-Pro): An Application Note for Researchers
Introduction
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), composed of D-valine and L-proline residues. This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities. Cyclo(D-Val-L-Pro) has been reported to exhibit antimicrobial properties, influence biofilm formation, and modulate quorum sensing in various bacterial species.[1] Its unique rigid structure makes it a valuable scaffold for drug discovery and development. This application note provides a detailed protocol for the chemical synthesis of Cyclo(D-Val-L-Pro), summarizes key quantitative data, and illustrates the experimental workflow and a relevant biological signaling pathway.
Data Presentation
Table 1: Summary of Synthesis Parameters for Proline-Based Diketopiperazines
| Step | Parameter | Description | Reported Value (for similar DKPs) |
| Peptide Coupling | Coupling Agents | Reagents to facilitate amide bond formation | EDC, HOBt |
| Solvent | Reaction medium | Dichloromethane (B109758) (DCM) | |
| Reaction Time | Duration of the coupling reaction | 24 hours | |
| Temperature | Reaction temperature | Room Temperature | |
| Deprotection | Protecting Group | Temporary modification on the N-terminus | Boc (tert-Butoxycarbonyl) |
| Reagent | Chemical to remove the protecting group | Trifluoroacetic acid (TFA) | |
| Reaction Time | Duration of the deprotection step | 1 hour | |
| Cyclization | Base | Catalyst for intramolecular cyclization | Triethylamine (B128534) (TEA) |
| Solvent | Reaction medium for cyclization | Methanol | |
| Condition | Thermal condition for the reaction | Reflux | |
| Reaction Time | Duration of the cyclization reaction | Overnight | |
| Overall Yield | --- | Overall yield of the final product | 42-59% |
Note: The values presented are based on the synthesis of similar proline-containing diketopiperazines and may serve as a reference for the synthesis of Cyclo(D-Val-L-Pro).[2]
Experimental Protocols
This protocol details a solution-phase synthesis of Cyclo(D-Val-L-Pro) adapted from established methods for preparing proline-based diketopiperazines.[2][3] The synthesis involves three main stages: peptide coupling to form the linear dipeptide, deprotection of the N-terminus, and subsequent intramolecular cyclization.
Materials and Reagents
-
N-Boc-D-Valine
-
L-Proline methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol, anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step 1: Synthesis of N-Boc-D-Val-L-Pro-OMe (Linear Dipeptide)
-
In a round-bottom flask, dissolve N-Boc-D-Valine (1.0 eq), L-Proline methyl ester hydrochloride (1.0 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-D-Val-L-Pro-OMe.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 2: Deprotection of N-Boc-D-Val-L-Pro-OMe
-
Dissolve the purified N-Boc-D-Val-L-Pro-OMe (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is the dipeptide ester trifluoroacetate (B77799) salt.
Step 3: Cyclization to Cyclo(D-Val-L-Pro)
-
Dissolve the crude dipeptide ester trifluoroacetate salt from the previous step in anhydrous methanol.
-
Add triethylamine (TEA) (4.0 eq) to the solution to neutralize the salt and catalyze the cyclization.
-
Reflux the reaction mixture overnight.
-
Monitor the formation of the diketopiperazine by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Cyclo(D-Val-L-Pro).
-
Purify the final product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., propan-2-ol) to obtain pure Cyclo(D-Val-L-Pro).[2]
Mandatory Visualization
Synthesis Workflow
Caption: Solution-phase synthesis workflow for Cyclo(D-Val-L-Pro).
Quorum Sensing Inhibition Pathway
Cyclo(D-Val-L-Pro) and other cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[4][5] A common QS system in Gram-negative bacteria is the LuxI/LuxR-type system, which utilizes N-acyl homoserine lactones (AHLs) as signaling molecules.
Caption: Inhibition of LuxR-type quorum sensing by Cyclo(D-Val-L-Pro).
Conclusion
This application note provides a comprehensive guide for the synthesis of Cyclo(D-Val-L-Pro) for researchers in drug development and related scientific fields. The detailed protocol, along with the summarized quantitative data and visual workflows, offers a practical framework for the successful preparation and purification of this biologically active cyclic dipeptide. The illustrated mechanism of quorum sensing inhibition highlights one of the key areas of its application and provides a basis for further investigation into its therapeutic potential.
References
- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development of Cyclo(D-Val-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Val-L-Pro) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. These compounds are of significant interest in drug discovery due to their diverse biological activities, which are influenced by their constituent amino acids and stereochemistry. The cyclic nature of these peptides often imparts stability against enzymatic degradation.[1] Research has indicated that Cyclo(D-Val-L-Pro) and its stereoisomers possess a range of biological effects, including enzyme inhibition, antimicrobial, and anti-inflammatory properties. Specifically, Cyclo(D-Pro-L-Val) has been identified as a specific inhibitor of the β-glucosidase enzyme.[2][3][4] Furthermore, its stereoisomer, Cyclo(L-Pro-L-Val), has demonstrated anti-inflammatory activity through the inhibition of the NF-κB pathway, as well as antimicrobial effects against various pathogens.[5][6][7] Cyclic dipeptides are also known to play a role in modulating bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[8][9][10]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of Cyclo(D-Val-L-Pro). The assays described herein are designed to assess its potential as a β-glucosidase inhibitor, an antimicrobial agent, an anti-inflammatory compound, a quorum sensing modulator, and to evaluate its general cytotoxicity.
Data Presentation
Quantitative Summary of Biological Activities
The following table summarizes the known quantitative data for the biological activities of Cyclo(D-Val-L-Pro) and its stereoisomers. This data can serve as a benchmark for experimental validation.
| Compound | Assay | Target/Organism | Activity Metric | Value | Reference |
| Cyclo(D-Pro-L-Val) | β-glucosidase Inhibition | β-glucosidase | IC50 | 75 µg/mL | [2] |
| Cyclo(L-Pro-L-Val) | Antimicrobial | Staphylococcus aureus | MIC | 16.3 µg/mL | [11] |
| Cyclo(L-Pro-L-Val) | Antimicrobial | Bacillus subtilis | MIC | 18.2 µg/mL | [11] |
| Cyclo(L-Pro-L-Val) | Quorum Sensing Inhibition | LuxR-dependent E. coli biosensor | IC50 | 0.4 mM | [11] |
Experimental Protocols
β-Glucosidase Inhibition Assay
This assay determines the ability of Cyclo(D-Val-L-Pro) to inhibit the enzymatic activity of β-glucosidase. The assay is based on the hydrolysis of the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) by β-glucosidase, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[12][13]
Materials:
-
β-glucosidase from almonds
-
p-nitrophenyl-β-D-glucopyranoside (pNPG)
-
Cyclo(D-Val-L-Pro)
-
Acarbose (B1664774) (positive control inhibitor)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve β-glucosidase in sodium acetate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in sodium acetate buffer to a final concentration of 1 mM.
-
Prepare a stock solution of Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., DMSO) and make serial dilutions in sodium acetate buffer.
-
Prepare a stock solution of acarbose for the positive control.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the Cyclo(D-Val-L-Pro) solution at various concentrations.
-
Include wells for a negative control (buffer only) and a positive control (acarbose).
-
Add 20 µL of the β-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of Cyclo(D-Val-L-Pro).
-
References
- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 6. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.cn [abcam.cn]
Application Notes and Protocols for Cell-Based Investigation of Cyclo(D-Val-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the cell-based experimental design to investigate the biological activities of the cyclic dipeptide, Cyclo(D-Val-L-Pro). Due to the limited specific data on this particular stereoisomer, the proposed experimental plan is designed to be an exploratory screening cascade, drawing parallels from the known bioactivities of its diastereomer, Cyclo(L-Pro-L-Val), and other related cyclic dipeptides. The protocols are detailed to ensure reproducibility and accurate data acquisition.
Introduction
Cyclo(D-Val-L-Pro) is a cyclic dipeptide composed of D-valine and L-proline. Its cyclic structure confers significant stability and resistance to enzymatic degradation, making it an interesting candidate for therapeutic development[1]. While its precise biological activities are not extensively characterized, its diastereomer, Cyclo(L-Pro-L-Val), has demonstrated a range of effects including antimicrobial, anti-inflammatory, and antiproliferative activities[2][3]. This document outlines a systematic approach to elucidate the cellular effects of Cyclo(D-Val-L-Pro), focusing on its potential as an anticancer agent.
Data Presentation
The following tables are structured to organize and present the quantitative data that will be generated from the described experimental protocols.
Table 1: Cell Viability (IC50) Data
| Cell Line | Cyclo(D-Val-L-Pro) IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| Cancer Cell Lines | ||
| Breast (MCF-7) | ||
| Breast (MDA-MB-231) | ||
| Lung (A549) | ||
| Colon (HCT116) | ||
| Normal Cell Line | ||
| Human Dermal Fibroblasts (HDF) |
Table 2: Apoptosis Induction
| Cell Line | Treatment | % Annexin V Positive Cells | % Propidium Iodide Positive Cells |
| MCF-7 | Vehicle Control | ||
| Cyclo(D-Val-L-Pro) (IC50) | |||
| Doxorubicin (Positive Control) | |||
| MDA-MB-231 | Vehicle Control | ||
| Cyclo(D-Val-L-Pro) (IC50) | |||
| Doxorubicin (Positive Control) |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | |||
| Cyclo(D-Val-L-Pro) (IC50) | ||||
| Nocodazole (Positive Control) | ||||
| MDA-MB-231 | Vehicle Control | |||
| Cyclo(D-Val-L-Pro) (IC50) | ||||
| Nocodazole (Positive Control) |
Table 4: Western Blot Densitometry Analysis
| Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Vehicle) |
| Cleaved Caspase-3 | ||
| MCF-7 | Vehicle Control | 1.0 |
| Cyclo(D-Val-L-Pro) (IC50) | ||
| MDA-MB-231 | Vehicle Control | 1.0 |
| Cyclo(D-Val-L-Pro) (IC50) |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Culture Medium:
-
MCF-7, MDA-MB-231, A549, HCT116: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HDF: Fibroblast Growth Medium.
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Cell Viability Assay (MTT Assay)
This assay will determine the concentration of Cyclo(D-Val-L-Pro) that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
Cyclo(D-Val-L-Pro) stock solution (in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Cyclo(D-Val-L-Pro) and Doxorubicin in the culture medium.
-
Replace the medium with the drug-containing medium and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay will quantify the percentage of cells undergoing apoptosis and necrosis following treatment.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Cyclo(D-Val-L-Pro) at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay will determine the effect of Cyclo(D-Val-L-Pro) on cell cycle progression.
-
Materials:
-
6-well plates
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Cyclo(D-Val-L-Pro) at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique will be used to investigate the effect of Cyclo(D-Val-L-Pro) on the expression of key proteins involved in apoptosis and potential signaling pathways like NF-κB.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (Cleaved Caspase-3, Bcl-2, Bax, p-NF-κB, Total NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with Cyclo(D-Val-L-Pro) at its IC50 concentration for 24 hours.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
Experimental Workflow
Caption: Workflow for cell-based screening and mechanistic studies of Cyclo(D-Val-L-Pro).
Proposed Apoptotic Signaling Pathway
Based on the known activities of related compounds, Cyclo(D-Val-L-Pro) may induce apoptosis through the intrinsic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Cyclo(D-Val-L-Pro).
Potential NF-κB Signaling Inhibition
Cyclo(L-Pro-L-Val) has been shown to inhibit the NF-κB pathway[3]. A similar mechanism could be investigated for Cyclo(D-Val-L-Pro).
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Cyclo(D-Val-L-Pro).
References
- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 2. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclo(D-Val-L-Pro) in Complex Mixtures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds formed from the condensation of two amino acids. These molecules are found in a variety of natural sources, including fermented foods, microbial cultures, and marine organisms. Cyclo(D-Val-L-Pro) is a specific CDP with potential biological activities, including antimicrobial and anti-inflammatory properties. Its cyclic structure confers significant stability against enzymatic degradation, making it an interesting candidate for therapeutic development. Accurate quantification of Cyclo(D-Val-L-Pro) in complex matrices such as fermentation broths, cell cultures, and biological fluids is crucial for understanding its biosynthesis, mechanism of action, and pharmacokinetic profile.
This application note provides a detailed protocol for the sensitive and selective quantification of Cyclo(D-Val-L-Pro) in complex mixtures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is based on established principles for the analysis of similar cyclic dipeptides and can be adapted for various research and development applications.
Quantitative Data Summary
| Parameter | Cyclo(L-Val-L-Pro) | Other Pro-containing DKPs | Reference |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 5 ng/mL | N/A |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 10 ng/mL | N/A |
| Linearity (r²) | > 0.99 | > 0.99 | N/A |
| Recovery (%) | 85 - 110% | 80 - 115% | N/A |
| Intra-day Precision (%RSD) | < 15% | < 15% | N/A |
| Inter-day Precision (%RSD) | < 15% | < 15% | N/A |
Note: The data presented in this table is a synthesis of typical performance characteristics observed for similar analytes and should be experimentally verified for the specific matrix and instrumentation used for Cyclo(D-Val-L-Pro) analysis.
Experimental Protocols
This section outlines a comprehensive protocol for the quantification of Cyclo(D-Val-L-Pro) in a complex mixture, such as a microbial fermentation broth.
Materials and Reagents
-
Cyclo(D-Val-L-Pro) analytical standard (purity ≥98%)
-
Internal Standard (IS), e.g., ¹³C- or ¹⁵N-labeled Cyclo(D-Val-L-Pro) or a structurally similar cyclic dipeptide not present in the sample.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet cells and large debris.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean microcentrifuge tube and spike with the internal standard to a final concentration within the linear range of the assay.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the Cyclo(D-Val-L-Pro) and internal standard with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B (linear gradient)
-
8-10 min: 95% B (hold)
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclo(D-Val-L-Pro): Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of the analytical standard).
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of the IS).
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy and Cone Voltage: To be optimized for each MRM transition.
-
Method Validation
The analytical method should be validated according to standard guidelines (e.g., FDA, EMA) for the following parameters:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and IS.
-
Linearity and Range: Determined by analyzing a series of calibration standards at a minimum of six different concentrations. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal value, and the precision (%RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS should be evaluated.
-
Stability: The stability of the analyte in the matrix should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Potential Biological Signaling Pathway
Cyclic dipeptides, including those with structures similar to Cyclo(D-Val-L-Pro), have been shown to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that Cyclo(D-Val-L-Pro) may exert its anti-inflammatory effects by inhibiting this pathway.
The diagram above illustrates the canonical NF-κB signaling pathway. Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Cyclo(D-Val-L-Pro) is hypothesized to inhibit this pathway, potentially at the level of the IKK complex, thereby preventing the downstream inflammatory response.
Conclusion
This application note provides a comprehensive framework for the quantification of Cyclo(D-Val-L-Pro) in complex mixtures using a robust and sensitive LC-MS/MS method. The detailed experimental protocol and method validation guidelines will enable researchers to accurately determine the concentration of this bioactive cyclic dipeptide. Furthermore, the proposed mechanism of action via inhibition of the NF-κB signaling pathway provides a basis for further investigation into the therapeutic potential of Cyclo(D-Val-L-Pro). The provided workflows and diagrams serve as valuable tools for implementing this analytical method and understanding its biological context.
Application Note: HPLC Analysis of Cyclo(D-Val-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Val-L-Pro) is a cyclic dipeptide (CDP), a class of compounds with diverse biological activities that are of significant interest in pharmaceutical research and drug development. As with many biologically active molecules, the stereochemistry of the constituent amino acids can play a crucial role in its efficacy and specificity. Therefore, a robust and reliable analytical method for the separation and quantification of specific stereoisomers, such as Cyclo(D-Val-L-Pro), is essential. This application note provides a detailed protocol for the analysis of Cyclo(D-Val-L-Pro) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for the analysis of peptides and related compounds.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). By starting with a high concentration of the aqueous component in the mobile phase, the analyte of interest, Cyclo(D-Val-L-Pro), will bind to the hydrophobic stationary phase. As the proportion of the organic solvent in the mobile phase is gradually increased (gradient elution), the analyte's affinity for the mobile phase increases, causing it to elute from the column. The time it takes for the analyte to elute is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions. Due to the chiral nature of Cyclo(D-Val-L-Pro), specialized chiral stationary phases may be required for the separation of its different stereoisomers.
Experimental Protocols
This section details the necessary materials and the step-by-step methodology for the HPLC analysis of Cyclo(D-Val-L-Pro).
Materials and Reagents
-
Cyclo(D-Val-L-Pro) standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC-grade
-
Methanol, HPLC-grade (for sample dissolution, if necessary)
-
0.22 µm syringe filters
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A binary or quaternary pump capable of gradient elution
-
An autosampler
-
A column thermostat
-
A UV-Vis or Diode Array Detector (DAD)
-
Chromatographic Conditions
Standard RP-HPLC Method:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 - 40°C[1] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 10 µL |
Chiral Separation (if required):
For the separation of stereoisomers of cyclo(Val-Pro), a chiral stationary phase (CSP) is necessary. The selection of the appropriate chiral column is often empirical.
| Parameter | Recommended Conditions |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based CSP) |
| Mobile Phase | Varies depending on the column; often a mix of polar organic solvents (e.g., methanol, ethanol, acetonitrile) with or without acidic/basic modifiers. |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh a small amount of Cyclo(D-Val-L-Pro) standard and dissolve it in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Dissolve the sample containing Cyclo(D-Val-L-Pro) in the initial mobile phase. If the sample is not readily soluble, a minimal amount of a stronger solvent like methanol or DMSO can be used, followed by dilution with the initial mobile phase.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system and the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase (blank) to ensure that there are no interfering peaks from the solvent system.
-
Standard Injection: Inject the prepared standard solution of Cyclo(D-Val-L-Pro) to determine its retention time.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak corresponding to Cyclo(D-Val-L-Pro). The concentration of the analyte in the sample can be determined by comparing its peak area to that of the standard of known concentration.
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of a cyclic dipeptide like Cyclo(D-Val-L-Pro). Note that these values are illustrative and should be experimentally determined for the specific method and instrumentation used.
| Parameter | Value |
| Retention Time (t_R) | 4.4 - 4.7 minutes (on a semi-preparative C18 column with a 5-95% ACN gradient over 10 min)[3] |
| Linearity (r^2) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC analysis process.
Caption: Experimental workflow for the HPLC analysis of Cyclo(D-Val-L-Pro).
Caption: Principle of reversed-phase HPLC separation for Cyclo(D-Val-L-Pro).
References
Application Notes and Protocols for the Mass Spectrometry of Cyclo(D-Val-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), composed of D-valine and L-proline residues. Cyclic dipeptides represent a diverse class of natural products exhibiting a wide range of biological activities. Their rigid cyclic structure confers metabolic stability, making them attractive scaffolds for drug discovery and development. Cyclo(D-Val-L-Pro) has been identified in various natural sources and has garnered interest for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.[1]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the sensitive and specific detection, characterization, and quantification of Cyclo(D-Val-L-Pro) in complex biological matrices. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound.
Biological Activity and Applications
Cyclo(D-Val-L-Pro) has been reported to possess several biological activities, making it a molecule of interest for therapeutic development:
-
Antimicrobial Activity: This cyclic dipeptide has been shown to disrupt microbial cell functions and may play a role in the modulation of biofilm formation.[1] Its antimicrobial properties make it a candidate for the development of new antibiotics.
-
Anti-inflammatory Effects: Cyclo(D-Val-L-Pro) has demonstrated suppressive effects on septic responses and can inhibit lipopolysaccharide (LPS)-induced inflammatory responses in endothelial cells. This suggests its potential as an anti-inflammatory agent.
-
Quorum Sensing Modulation: Like other cyclic dipeptides, Cyclo(D-Val-L-Pro) may be involved in bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation. This activity could be harnessed to control bacterial pathogenicity.
The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of Cyclo(D-Val-L-Pro).
Caption: Potential Anti-inflammatory Signaling Pathway of Cyclo(D-Val-L-Pro).
Mass Spectrometric Analysis
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Monoisotopic Mass | 196.1212 Da |
| [M+H]⁺ (calculated) | 197.1285 m/z |
| [M+H]⁺ (observed) | 197.1287 m/z |
Tandem Mass Spectrometry (MS/MS) Fragmentation
The fragmentation of cyclic dipeptides in MS/MS is crucial for their structural confirmation. For proline-containing cyclic dipeptides like Cyclo(D-Val-L-Pro), collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ typically results in the cleavage of the diketopiperazine ring.
The major fragmentation pathways involve the loss of the side chain from one or both amino acid residues and cleavage of the peptide bonds within the ring. The presence of the proline residue often directs the fragmentation.
Expected Fragmentation Pattern:
The fragmentation of the protonated molecule of Cyclo(D-Val-L-Pro) ([M+H]⁺ at m/z 197.1) is expected to yield characteristic product ions. Based on the fragmentation of the stereoisomer cyclo(L-Pro-L-Val), the following major fragment ions can be anticipated. It is important to note that mass spectrometry without chiral separation will not differentiate between stereoisomers.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure/Loss |
| 197.1 | 168.1 | [M+H - C₂H₅]⁺ (Loss of ethyl from Val) or [M+H - CO]⁺ |
| 197.1 | 123.1 | [M+H - C₄H₈O]⁺ (Loss of Val side chain and CO) |
| 197.1 | 99.1 | [Val immonium ion + H]⁺ |
| 197.1 | 70.1 | [Pro immonium ion]⁺ |
Note: The exact m/z values and their relative intensities may vary depending on the instrument and collision energy.
Experimental Protocols
The following protocols provide a general framework for the analysis of Cyclo(D-Val-L-Pro) using LC-MS/MS. Method optimization and validation are recommended for specific applications and matrices.
Sample Preparation
The choice of sample preparation method will depend on the matrix (e.g., bacterial culture, plasma, tissue).
For Bacterial Culture Supernatant:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or perform solid-phase extraction (SPE) using a C18 cartridge.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 1 - 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Nebulizer Gas | Nitrogen, 30 - 50 psi |
| Drying Gas | Nitrogen, 8 - 12 L/min |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Collision Gas | Argon or Nitrogen |
MRM Transitions for Quantification:
For targeted quantification, at least two MRM transitions should be monitored for Cyclo(D-Val-L-Pro).
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 197.1 | 70.1 | Quantifier Ion |
| 197.1 | 123.1 | Qualifier Ion |
Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using a certified reference standard of Cyclo(D-Val-L-Pro). The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table provides typical performance characteristics for the LC-MS/MS analysis of cyclic dipeptides.
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |
| Recovery (%) | 85 - 115% |
| Precision (RSD%) | < 15% |
Note: These values are indicative and should be experimentally determined for the specific matrix and analytical method used.
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Cyclo(D-Val-L-Pro).
Caption: Workflow for Quantitative Analysis.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the mass spectrometric analysis of Cyclo(D-Val-L-Pro). The use of LC-MS/MS allows for the highly sensitive and selective detection and quantification of this biologically active cyclic dipeptide. These methods are crucial for advancing research into its therapeutic potential and for its application in drug development. Researchers should optimize and validate these methods for their specific instrumentation and sample matrices to ensure accurate and reliable results.
References
Elucidating the Structure of Cyclo(D-Val-L-Pro) using NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structural elucidation of the cyclic dipeptide Cyclo(D-Val-L-Pro) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments are outlined. The expected quantitative NMR data, including chemical shifts and key correlations, are summarized in structured tables to facilitate analysis. Furthermore, graphical representations of the experimental workflow and the logical process of structure determination are provided to aid in the interpretation of the spectroscopic data for unambiguous structure confirmation.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities, making them of significant interest in drug discovery and development. The precise determination of their stereochemistry and conformation is crucial for understanding their structure-activity relationships. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of these molecules in solution. This application note focuses on Cyclo(D-Val-L-Pro), detailing the use of modern NMR techniques for its complete structural characterization.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for Cyclo(D-Val-L-Pro) in CDCl₃, based on reported literature values.[1]
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Cyclo(D-Val-L-Pro)
| Proton Label | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |
| H-α (Val) | 4.12 | dd | 10.2, 6.3 |
| H-α (Pro) | 3.83–3.75 | m | - |
| H-β (Val) | 2.41 | m | - |
| H-γ (Val) | 1.05 | d | 6.7 |
| H-γ' (Val) | 1.00 | d | 6.6 |
| H-δ (Pro) | 3.70 | dt | 12.3, 8.5 |
| H-δ' (Pro) | 3.59–3.49 | m | - |
| H-β (Pro) | 2.29–2.18 | m | - |
| H-β' (Pro) | 1.99–1.83 | m | - |
| H-γ (Pro) | 2.09–2.02 | m | - |
| H-γ' (Pro) | 1.99–1.83 | m | - |
| NH (Val) | 7.58 | s | - |
Table 2: ¹³C NMR (126 MHz, CDCl₃) Data for Cyclo(D-Val-L-Pro)
| Carbon Label | Chemical Shift (δ) ppm |
| C=O (Val) | 170.09 |
| C=O (Pro) | 165.58 |
| C-α (Val) | 63.34 |
| C-α (Pro) | 58.34 |
| C-δ (Pro) | 45.64 |
| C-β (Val) | 33.18 |
| C-β (Pro) | 29.36 |
| C-γ (Pro) | 21.92 |
| C-γ (Val) | 18.97 |
| C-γ' (Val) | 17.57 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of Cyclo(D-Val-L-Pro) are provided below.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified Cyclo(D-Val-L-Pro) and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin systems through-bond couplings (typically over 2-3 bonds).
-
Pulse Program: Standard COSY or DQF-COSY sequence.
-
Spectral Width: 0-12 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 4-8.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC with sensitivity enhancement.
-
¹H Spectral Width (F2): 0-12 ppm.
-
¹³C Spectral Width (F1): 0-180 ppm.
-
Number of Scans per Increment: 8-16.
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC sequence.
-
¹H Spectral Width (F2): 0-12 ppm.
-
¹³C Spectral Width (F1): 0-200 ppm.
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average of 8 Hz.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process for the structure elucidation of Cyclo(D-Val-L-Pro) using NMR spectroscopy.
References
Application Notes and Protocols for Cyclo(D-Val-L-Pro) in Microbial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and marine sponges. These molecules have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. A key area of investigation is their potential to combat microbial resistance, not by directly killing the pathogen, but by interfering with mechanisms that contribute to virulence and persistence, such as quorum sensing and biofilm formation.
This document provides detailed application notes and protocols for the study of Cyclo(D-Val-L-Pro) , a specific stereoisomer of a valine and proline-containing cyclic dipeptide. While direct research on this particular stereoisomer is limited, the following information is extrapolated from studies on the closely related Cyclo(L-Pro-L-Val) and other similar cyclic dipeptides. These compounds have demonstrated the ability to modulate bacterial communication and inhibit the formation of resilient biofilm communities. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the potential of Cyclo(D-Val-L-Pro) as a novel agent to address the growing challenge of microbial resistance.
Quantitative Data Summary
The following tables summarize quantitative data for Cyclo(L-Pro-L-Val) and other relevant cyclic dipeptides, which can serve as a benchmark for designing experiments with Cyclo(D-Val-L-Pro). It is important to note that the stereochemistry (D- vs. L-amino acid residues) can significantly influence biological activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Related Cyclic Dipeptides
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | [1] |
| Cyclo(L-Pro-L-Val) | Bacillus subtilis | 18.2 | [1] |
| Cyclo(L-Pro-L-Val) | Escherichia coli | >20 | [1] |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [2][3] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [2][3] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [2][3] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [2][3] |
Table 2: Quorum Sensing and Biofilm Inhibition by Related Cyclic Dipeptides
| Compound | Target Organism | Assay | Concentration | Inhibition | Reference |
| Cyclo(L-Pro-L-Val) | E. coli biosensor | LuxR-dependent activation | IC50 = 0.4 mM | - | [1] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Biofilm formation | 0.5 mg/mL | 48% | [4] |
| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | Biofilm formation | - | Downregulation of ica (B1672459) and agr genes | [5] |
Signaling Pathways and Mechanisms of Action
Cyclic dipeptides are known to interfere with bacterial quorum sensing (QS) systems, which are cell-to-cell communication networks that regulate gene expression based on population density. By disrupting QS, these molecules can inhibit the production of virulence factors and the formation of biofilms. The exact mechanism of Cyclo(D-Val-L-Pro) is yet to be elucidated, but it is hypothesized to act as a competitive inhibitor of signaling molecules or as a modulator of QS receptor proteins.
Experimental Protocols
The following protocols are designed to assess the antimicrobial, anti-biofilm, and quorum sensing inhibitory activities of Cyclo(D-Val-L-Pro). It is crucial to perform these experiments at sub-MIC concentrations to ensure that the observed effects are not due to direct bactericidal or bacteriostatic activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Cyclo(D-Val-L-Pro) that inhibits the visible growth of a target microbial strain.
Materials:
-
Cyclo(D-Val-L-Pro)
-
Target microbial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using MHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive (bacteria and medium only) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the target strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the ability of Cyclo(D-Val-L-Pro) to inhibit biofilm formation.
Materials:
-
Cyclo(D-Val-L-Pro)
-
Target biofilm-forming microbial strain
-
Tryptic Soy Broth (TSB) or other suitable medium
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Grow the target bacterial strain overnight in TSB.
-
Dilute the overnight culture in fresh TSB.
-
In a 96-well plate, add the diluted bacterial culture to wells containing various sub-MIC concentrations of Cyclo(D-Val-L-Pro). Include a vehicle control (solvent only).
-
Incubate the plate at the optimal temperature for 24-48 hours without agitation to allow for biofilm formation.
-
Carefully remove the planktonic cells by inverting the plate and gently washing the wells with PBS.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound dye by adding 30% acetic acid or 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at 570 nm.
Protocol 3: Quorum Sensing Inhibition Assay (Violacein Inhibition)
Objective: To assess the ability of Cyclo(D-Val-L-Pro) to inhibit quorum sensing using the Chromobacterium violaceum reporter strain. C. violaceum produces the purple pigment violacein (B1683560), which is regulated by a LuxI/LuxR-type QS system.
Materials:
-
Cyclo(D-Val-L-Pro)
-
Chromobacterium violaceum (e.g., ATCC 12472 or a suitable reporter strain)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
Procedure:
-
Grow C. violaceum overnight in LB broth.
-
Dilute the overnight culture in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture to wells containing various sub-MIC concentrations of Cyclo(D-Val-L-Pro).
-
Incubate the plate at 30°C for 24 hours.
-
Visually inspect for the inhibition of purple pigment production.
-
To quantify violacein, add an equal volume of DMSO to each well, mix, and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 585 nm. A decrease in absorbance indicates inhibition of violacein production and thus, quorum sensing.
Conclusion
Cyclo(D-Val-L-Pro) represents a promising candidate for the development of novel anti-virulence agents to combat microbial resistance. The protocols and data presented in these application notes provide a solid framework for researchers to investigate its potential. By targeting non-essential pathways like quorum sensing and biofilm formation, compounds like Cyclo(D-Val-L-Pro) may offer a more sustainable approach to antimicrobial therapy, reducing the selective pressure that drives the evolution of resistance. Further research is warranted to fully elucidate the specific mechanisms of action and to evaluate the in vivo efficacy of this and other related cyclic dipeptides.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cyclo(D-Val-L-Pro): A Promising Biocontrol Agent in Agricultural Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclo(D-Val-L-Pro), a cyclic dipeptide, is emerging as a significant molecule in agricultural research, demonstrating notable potential as a biopesticide and a trigger for plant defense mechanisms. This diketopiperazine, formed from the amino acids D-valine and L-proline, exhibits a range of biological activities, including antimicrobial properties and the ability to induce systemic resistance in plants against various pathogens. Its stable cyclic structure makes it resistant to enzymatic degradation, a desirable trait for agricultural applications.[1] This document provides a comprehensive overview of the applications of Cyclo(D-Val-L-Pro) in agriculture, complete with detailed experimental protocols and a summary of quantitative data.
Applications in Agriculture
Cyclo(D-Val-L-Pro) and its related cyclodipeptides are primarily investigated for their role in plant protection. Their applications can be broadly categorized into two main areas: direct antimicrobial activity and induction of plant defense responses.
1.1. Direct Antimicrobial Activity:
Cyclo(D-Val-L-Pro) has demonstrated inhibitory effects against a variety of plant pathogens. It is considered a potential biopesticide due to its toxic activity against certain phytopathogenic bacteria and fungi.[2][3] For instance, it has shown activity against the Gram-positive plant pathogen Rhodococcus fascians.[2][3][4] The mode of action is believed to involve the disruption of microbial cell functions and potentially interfering with biofilm formation and metabolism.[1]
1.2. Induction of Systemic Resistance:
A key application of Cyclo(D-Val-L-Pro) in agriculture is its ability to elicit induced systemic resistance (ISR) in plants.[5] This is a state of heightened defense readiness in the plant, providing broad-spectrum and long-lasting protection against a range of pathogens. Treatment with cyclodipeptides can lead to the activation of plant defense pathways, often mediated by salicylic (B10762653) acid (SA), a key signaling molecule in plant immunity.[6][7] This induced resistance can manifest as a reduction in disease severity upon subsequent pathogen attack.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of cyclodipeptides in agricultural applications.
Table 1: Antifungal and Antibacterial Activity of Cyclodipeptides
| Compound | Target Pathogen | Activity Metric | Value | Reference |
| Cyclo(L-Pro-L-Val) | Rhodococcus fascians LMG 3605 | Toxic Activity | Comparable to Chloramphenicol | [2][3] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 µg/mL | [8] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | MIC | 31.25 µg/mL | [8] |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | MIC | 16.3 µg/ml | [9] |
| Cyclo(L-Pro-L-Val) | Bacillus subtilis | MIC | 18.2 µg/ml | [9] |
MIC: Minimum Inhibitory Concentration
Table 2: Efficacy of Cyclodipeptides in Inducing Disease Resistance
| Compound | Host Plant | Pathogen | Treatment | Disease Reduction | Reference |
| Cyclo(L-Pro-L-Pro) & Cyclo(D-Pro-D-Pro) | Nicotiana benthamiana | Phytophthora nicotianae | Leaf infiltration | Significant reduction in lesion size | [6][7] |
| Cyclo(L-Pro-L-Pro) & Cyclo(D-Pro-D-Pro) | Nicotiana benthamiana | Tobacco mosaic virus (TMV) | Leaf infiltration | Reduction in disease severity | [6][7] |
| Cyclo(L-Pro-L-Ile) | Pinus thunbergii | Pine Wilt Disease | Foliar spray and trunk injection | Reduced severity of PWD | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the agricultural applications of Cyclo(D-Val-L-Pro).
3.1. Protocol for In Vitro Antimicrobial Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Cyclo(D-Val-L-Pro) against a specific plant pathogen.
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the target pathogen on an appropriate solid medium until sufficient growth is achieved.
-
Suspend the microbial colonies in a sterile saline solution (0.85% NaCl) or appropriate broth.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Preparation of Cyclo(D-Val-L-Pro) Dilutions:
-
Prepare a stock solution of Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., DMSO or sterile distilled water).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific pathogen (e.g., 24-48 hours for bacteria, 3-7 days for fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm using a microplate reader.
-
3.2. Protocol for Induced Systemic Resistance Assay in Plants
This protocol is designed to evaluate the ability of Cyclo(D-Val-L-Pro) to induce systemic resistance in plants against a pathogen.
-
Plant Growth:
-
Grow healthy, uniform plants (e.g., Nicotiana benthamiana or Arabidopsis thaliana) in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).
-
-
Induction Treatment:
-
Prepare a solution of Cyclo(D-Val-L-Pro) at the desired concentration in sterile water, with a small amount of a surfactant like Tween 20 (e.g., 0.01%) to ensure even spreading.
-
Apply the solution to a specific part of the plant. This can be done via:
-
Soil drench: Apply a known volume of the solution to the soil around the base of the plant.
-
Foliar spray: Spray the solution onto the leaves until runoff.
-
Leaf infiltration: Infiltrate a small volume of the solution into the intercellular space of a leaf using a needleless syringe.
-
-
Use a control group of plants treated with the solvent (e.g., water with Tween 20) only.
-
-
Pathogen Challenge:
-
After a specific induction period (e.g., 2-7 days), challenge the plants with the pathogen.
-
Inoculate a distal, untreated part of the plant to assess systemic resistance. For example, if the lower leaves were treated, inoculate the upper leaves.
-
The method of inoculation will depend on the pathogen (e.g., spore suspension spray for fungi, mechanical inoculation for viruses, or infiltration for bacteria).
-
-
Disease Assessment:
-
After a suitable incubation period, assess the disease severity. This can be measured by:
-
Lesion size: Measure the diameter of necrotic or chlorotic lesions.
-
Disease incidence: Calculate the percentage of infected plants.
-
Pathogen biomass: Quantify the amount of pathogen DNA or RNA in the plant tissue using qPCR.
-
Symptom scoring: Use a predefined scale to rate the severity of disease symptoms.
-
-
-
Data Analysis:
-
Compare the disease severity in the Cyclo(D-Val-L-Pro)-treated plants with the control plants to determine the level of induced resistance.
-
Signaling Pathways and Experimental Workflows
4.1. Proposed Signaling Pathway for Cyclodipeptide-Induced Resistance
Cyclodipeptides like Cyclo(D-Val-L-Pro) are thought to act as elicitors, triggering a cascade of defense responses in plants. The salicylic acid (SA) signaling pathway is a key component of this response, leading to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR).[6][7]
Caption: Proposed signaling pathway for Cyclo(D-Val-L-Pro)-induced plant defense.
4.2. Experimental Workflow for Investigating Induced Systemic Resistance
The following diagram illustrates a typical workflow for an experiment designed to test the ability of Cyclo(D-Val-L-Pro) to induce systemic resistance in plants.
Caption: Experimental workflow for induced systemic resistance studies.
References
- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclo(L-Pro-L-Val) | CAS:2854-40-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cyclo(L-Pro-L-Val) - Immunomart [immunomart.com]
- 5. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 6. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l‐Pro‐l‐Pro) and cyclo (d‐Pro‐d‐Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Cyclo(D-Val-L-Pro) as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Val-L-Pro) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] These compounds are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. The cyclic nature of these peptides confers significant stability and resistance to enzymatic degradation compared to their linear counterparts, making them attractive candidates for therapeutic development.[1] While research on the specific stereoisomer Cyclo(D-Val-L-Pro) is emerging, the broader class of proline-containing DKPs has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4] The stereochemistry of the constituent amino acids plays a critical role in the biological activity of DKPs, with different isomers often exhibiting distinct effects.[1]
These application notes provide an overview of the potential therapeutic applications of Cyclo(D-Val-L-Pro) based on existing data for this and closely related compounds. Detailed protocols for key in vitro assays are also presented to facilitate further research and drug discovery efforts.
Potential Therapeutic Applications and Mechanisms of Action
Cyclo(D-Val-L-Pro) and its related compounds have shown promise in several therapeutic areas:
-
Antimicrobial Activity: DKPs can disrupt microbial cell functions and interfere with processes such as biofilm formation and quorum sensing.[1][5] This suggests potential applications in combating bacterial and fungal infections.
-
Anti-inflammatory Effects: The structurally similar compound, Cyclo(L-Pro-L-Val), has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators.
-
Neuroprotective Properties: Other cyclic dipeptides, such as Cyclo(L-Pro-L-Phe), have demonstrated neuroprotective effects in models of oxidative stress.[2][7] The proposed mechanism involves the activation of the PPAR-γ receptor and the inhibition of apoptosis and neuroinflammation.[2][7]
-
Enzyme Inhibition: The related stereoisomer, Cyclo(D-Pro-L-Val), is an inhibitor of the β-glycosidase enzyme, suggesting a potential role in modulating carbohydrate metabolism or other biological processes involving this enzyme.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data for Cyclo(D-Val-L-Pro) and its closely related analogs. It is important to note that the biological activity is highly dependent on the specific stereoisomer.
| Compound | Assay | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Cyclo(D-Pro-L-Val) | β-glycosidase Inhibition | Not specified | IC50 | 75 µg/mL | [8] |
| Cyclo(L-Pro-L-Val) | Antibacterial Activity | S. aureus | MIC | 16.3 µg/mL | [5] |
| Cyclo(L-Pro-L-Val) | Antibacterial Activity | B. subtilis | MIC | 18.2 µg/mL | [5] |
| Cyclo(L-Pro-L-Val) | Quorum Sensing Inhibition | LuxR-dependent E. coli | IC50 | 0.4 mM | [5] |
| Cyclo(D-Pro-L-Tyr) | Antibacterial Activity | X. axonopodis pv. citri | MIC | 31.25 µg/mL | [9] |
| Cyclo(D-Pro-L-Tyr) | Antibacterial Activity | R. solanacearum | MIC | 31.25 µg/mL | [9] |
| Cyclo(L-Pro-D-Arg) | Anticancer Activity | HeLa cells | IC50 | 50 µg/mL | [3] |
| Cyclo(L-Pro-D-Arg) | Antibacterial Activity | K. pneumoniae | MIC | 1 µg/mL | [3] |
Table 1: Antimicrobial and Anticancer Activity Data
| Compound | Assay | Cell Line | Key Findings | Reference |
| Cyclo(L-Pro-L-Phe) | Neuroprotection against H₂O₂-induced damage | SH-SY5Y | Reduced apoptosis and ROS generation. Prevented loss of mitochondrial membrane potential. | [2][7] |
| Cyclo(L-Pro-L-Val) | Anti-inflammatory Activity | RAW 264.7 | Inhibited phosphorylation of IKKα/β, I-κBα, and NF-κB. | [6] |
Table 2: Neuroprotective and Anti-inflammatory Activity Data
Experimental Protocols
The following are detailed protocols for key experiments relevant to assessing the therapeutic potential of Cyclo(D-Val-L-Pro). These are generalized methods based on studies of related compounds and may require optimization for specific experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of Cyclo(D-Val-L-Pro) against a target bacterial strain.
Materials:
-
Cyclo(D-Val-L-Pro)
-
Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare Stock Solution: Dissolve Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the target bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
Serial Dilutions: Perform a two-fold serial dilution of the Cyclo(D-Val-L-Pro) stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include wells with bacteria and the positive control antibiotic, wells with bacteria and the vehicle (negative control), and wells with media only (sterility control).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (NF-κB Inhibition)
This protocol describes a method to assess the anti-inflammatory potential of Cyclo(D-Val-L-Pro) by measuring the inhibition of NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Cyclo(D-Val-L-Pro)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin, and appropriate secondary antibodies.
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of Cyclo(D-Val-L-Pro) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total NF-κB p65 and β-actin as loading controls.
-
-
Analysis: Quantify the band intensities using densitometry software. The anti-inflammatory effect is determined by the reduction in the ratio of phosphorylated NF-κB to total NF-κB.
Protocol 3: Neuroprotection Assay against Oxidative Stress
This protocol details a method to evaluate the neuroprotective effects of Cyclo(D-Val-L-Pro) against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS
-
Cyclo(D-Val-L-Pro)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with different concentrations of Cyclo(D-Val-L-Pro) for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-200 µM) for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. An increase in cell viability in the presence of Cyclo(D-Val-L-Pro) compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized NF-κB signaling inhibition by Cyclo(D-Val-L-Pro).
Experimental Workflow Diagram
Caption: A generalized workflow for screening the bioactivity of Cyclo(D-Val-L-Pro).
Logical Relationship Diagram
References
- 1. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Cyclo(D-Val-L-Pro)" solubility issues and solutions
Technical Support Center: Cyclo(D-Val-L-Pro)
Welcome to the technical support center for Cyclo(D-Val-L-Pro). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Val-L-Pro) and what are its basic properties?
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, an organic compound formed from the amino acids D-valine and L-proline.[1] Its cyclic structure provides enhanced stability and resistance to enzymatic degradation compared to linear peptides.[1]
Key Properties:
Q2: I am having trouble dissolving Cyclo(D-Val-L-Pro). Is this a common issue?
Q3: In which solvents is Cyclo(D-Val-L-Pro) or related compounds soluble?
While specific data for Cyclo(D-Val-L-Pro) is limited, data for its diastereomer, Cyclo(L-Pro-L-Val) , provides a good starting point for solvent selection. It is reported to be soluble in several organic solvents and has some solubility in buffered aqueous solutions.
Table 1: Solubility of Cyclo(L-Pro-L-Val) (Diastereomer)
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| PBS (pH 7.2) | ~3 mg/mL | [6] |
Note: This data is for the diastereomer Cyclo(L-Pro-L-Val). Researchers should perform their own solubility tests for Cyclo(D-Val-L-Pro), but these solvents are excellent starting points.
Troubleshooting Guide for Solubility Issues
Q4: My Cyclo(D-Val-L-Pro) is not dissolving in my aqueous buffer. What should I do first?
If you are experiencing poor solubility in an aqueous buffer, the recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium. This is a standard practice for compounds with limited water solubility.
Below is a workflow to troubleshoot solubility problems.
Q5: I observed precipitation when diluting the DMSO stock solution into my aqueous buffer. What can I do?
This indicates that the final concentration of your compound in the aqueous buffer is above its solubility limit, and the percentage of DMSO is too low to keep it in solution.
Solutions:
-
Decrease Final Concentration: Lower the target concentration of Cyclo(D-Val-L-Pro) in your final working solution.
-
Increase Co-solvent Percentage: Increase the final percentage of DMSO in your working solution. Be mindful of the DMSO tolerance of your experimental system (e.g., cell culture), which is typically below 0.5% (v/v).
-
Use Sonication: Briefly sonicate the solution after dilution to help break up any precipitate and facilitate dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C). However, be cautious about the thermal stability of the compound.
Advanced Solubility Enhancement Techniques
Q6: Standard solvents are not working for my required concentration. What are some advanced methods to improve solubility?
For challenging applications requiring higher aqueous concentrations, several advanced formulation strategies can be explored. These methods often involve encapsulating the peptide or modifying the solvent system more significantly.
-
Hyaluronic Acid (HA) Nanogels: These can encapsulate hydrophobic molecules, potentially enhancing the aqueous solubility of cyclic peptides without the need for organic solvents.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the peptide and increasing water solubility.[8]
-
Diacylglycerol (DAG) Emulsions: The solubility of some hydrophobic cyclic peptide drugs has been shown to be significantly greater in DAG, which can be used to create stable emulsions for delivery.[8]
-
Chemical Modification: For drug development, altering the peptide's structure by substituting specific amino acids can improve intrinsic solubility and permeability.[9][10]
Experimental Protocols
Q7: Can you provide a standard protocol for preparing a stock solution of Cyclo(D-Val-L-Pro)?
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Cyclo(D-Val-L-Pro) (MW: 196.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weigh the Compound: Accurately weigh out a precise amount of Cyclo(D-Val-L-Pro). For example, to make 1 mL of a 10 mM solution, weigh 1.96 mg.
-
Calculation: 196.25 g/mol * 0.010 mol/L * 0.001 L = 0.0019625 g = 1.96 mg
-
-
Add Solvent: Add the calculated amount of DMSO to the vial containing the weighed compound. For 1.96 mg, add 1 mL of DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product data sheet suggests storing stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[11]
Q8: How do I perform a solubility test for my specific application?
Protocol: Small-Scale Solubility Testing
Methodology:
-
Prepare a High-Concentration Slurry: Add a known amount of Cyclo(D-Val-L-Pro) (e.g., 5 mg) to a small volume of your target solvent (e.g., 200 µL) in a clear vial. This creates a slurry where the compound is in excess.
-
Equilibrate: Tightly seal the vial and agitate it at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 4-24 hours) to ensure the solution reaches equilibrium.
-
Separate Undissolved Solid: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid material.
-
Quantify Soluble Fraction: Carefully remove a known volume of the supernatant without disturbing the pellet. Quantify the concentration of the dissolved compound in the supernatant using an appropriate analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy if the compound has a chromophore). The resulting concentration is the saturation solubility under those conditions.
Biological Context and Signaling
Q9: Is there any information on the biological pathways affected by Cyclo(D-Val-L-Pro) or related compounds?
Cyclo(D-Val-L-Pro) has been reported to potentially disrupt microbial cell functions and inhibit the β-glycosidase enzyme.[1][12] Furthermore, its diastereomer, Cyclo(L-Pro-L-Val) , has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This pathway is a central regulator of inflammation.
Below is a diagram of the NF-κB signaling pathway that is inhibited by Cyclo(L-Pro-L-Val).
References
- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 2. Cyclo(D-Val-L-Pro) | CAS#:27483-18-7 | Chemsrc [chemsrc.com]
- 3. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. Cyclo(L-Pro-L-Val) | CAS:2854-40-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. peptidream.com [peptidream.com]
- 8. researchgate.net [researchgate.net]
- 9. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cyclo(D-Val-L-Pro) Stability
This technical support center provides guidance on the stability of Cyclo(D-Val-L-Pro) in various solvents for researchers, scientists, and drug development professionals. While quantitative stability data for Cyclo(D-Val-L-Pro) is not extensively available in published literature, this guide offers best practices, troubleshooting advice, and experimental protocols based on the general stability of cyclic dipeptides and data from closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cyclo(D-Val-L-Pro)?
Cyclic dipeptides (DKPs) like Cyclo(D-Val-L-Pro) are generally considered to have high stability due to their rigid cyclic structure.[1][2] This conformation provides greater resistance to enzymatic degradation by proteases compared to their linear counterparts.[1][2] Proline-containing DKPs are particularly common and stable.[1] However, like all chemical compounds, their stability can be affected by storage conditions, solvent choice, and exposure to harsh environmental factors such as extreme pH and high temperatures.
Q2: In which solvents is Cyclo(D-Val-L-Pro) soluble?
Based on data for Cyclo(D-Val-L-Pro) and its stereoisomer Cyclo(L-Pro-L-Val), solubility is generally higher in polar organic solvents and limited in aqueous solutions.
| Compound | Solvent | Solubility |
| Cyclo(L-Pro-L-Val) | Ethanol (B145695), Methanol, DMF, DMSO | Soluble[3] |
| Water | Limited solubility[3] | |
| Cyclo(D-Val-L-Pro) stereoisomer | DMSO | Moderately soluble |
| Chloroform | Moderately soluble | |
| Water | Insoluble |
Q3: What are the recommended storage conditions for Cyclo(D-Val-L-Pro) stock solutions?
To ensure the long-term stability of Cyclo(D-Val-L-Pro) stock solutions, it is recommended to:
-
Store solutions at -20°C or -80°C.[4]
-
Use anhydrous grade organic solvents such as DMSO or ethanol to prevent hydrolysis.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect from light, especially if stored for extended periods.
-
For aqueous buffers, it is best to prepare the solution fresh for each experiment due to the potential for hydrolysis.
Troubleshooting Guide: Experimental Inconsistencies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity in Stored Solutions | - Degradation due to improper storage (temperature fluctuations, exposure to light).- Hydrolysis of the amide bonds in the diketopiperazine ring, especially in protic solvents (e.g., water, methanol, ethanol).- Repeated freeze-thaw cycles causing degradation. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store aliquots at -20°C or -80°C in tightly sealed, light-protected vials.- If using protic solvents, prepare solutions immediately before use.- Perform a purity check of the stock solution using HPLC. |
| Precipitation of Compound in Aqueous Media | - Limited aqueous solubility of Cyclo(D-Val-L-Pro).- The final concentration in the aqueous buffer exceeds the solubility limit. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.- Dilute the stock solution into the aqueous buffer immediately before the experiment, ensuring vigorous mixing.- Keep the final concentration of the organic solvent in the assay as low as possible to avoid solvent-induced artifacts.- If precipitation persists, consider using a different solvent system or a solubilizing agent, after verifying its compatibility with the experimental setup. |
| Inconsistent or Non-reproducible Experimental Results | - Inconsistent concentration of the active compound due to degradation or precipitation.- Variability in the preparation of solutions.- Degradation of the compound during the experiment, especially if conducted at elevated temperatures or non-neutral pH. | - Always use freshly prepared dilutions from a validated stock solution.- Standardize the solution preparation protocol.- Assess the stability of Cyclo(D-Val-L-Pro) under your specific experimental conditions (temperature, pH, duration) using a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity and degradation of Cyclo(D-Val-L-Pro).
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid. The exact ratio may need to be optimized.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (for the peptide bond)
-
-
Sample Preparation:
-
Prepare a stock solution of Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Method Validation (Abbreviated):
-
Specificity: Analyze a blank (solvent), a placebo (if applicable), the Cyclo(D-Val-L-Pro) standard, and a stressed sample to ensure that degradation products do not co-elute with the parent peak.
-
Linearity: Prepare a series of dilutions of the stock solution and inject them to establish a linear relationship between concentration and peak area.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the potential degradation pathways and to validate the stability-indicating nature of an analytical method.
-
Preparation of Stressed Samples:
-
Prepare solutions of Cyclo(D-Val-L-Pro) at approximately 1 mg/mL in the respective stress media.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 100°C for 48 hours. Dissolve in a suitable solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Workflow for a basic stability study of Cyclo(D-Val-L-Pro).
Caption: Decision tree for troubleshooting experimental issues.
Caption: Potential hydrolytic degradation pathway for Cyclo(D-Val-L-Pro).
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cyclo(D-Val-L-Pro) Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental concentration of Cyclo(D-Val-L-Pro). Given that specific experimental data for this particular stereoisomer is limited, this guide incorporates data from the more extensively studied stereoisomer, Cyclo(L-Pro-L-Val), and provides robust methodologies for determining optimal concentrations for your specific model system.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Val-L-Pro) and what is its known biological activity?
A1: Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a class of molecules also known as 2,5-diketopiperazines (DKPs).[1] These compounds are known for their structural stability due to their cyclic nature.[2] While specific data on the D-Val-L-Pro isomer is not abundant, related DKPs exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3][4] They have also been implicated in modulating bacterial communication systems like quorum sensing.[5]
Q2: What solvent should I use to prepare a stock solution?
A2: Cyclo(D-Val-L-Pro) and its isomers have limited solubility in water. It is recommended to prepare high-concentration stock solutions in organic solvents such as DMSO, ethanol, or methanol.[4][5] For cell culture experiments, DMSO is a common choice. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I store Cyclo(D-Val-L-Pro) stock solutions?
A3: For long-term storage, the solid compound should be stored at -20°C, where it can be stable for several years.[6] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] A stock solution in DMSO stored at -20°C should be used within a month, while storage at -80°C can extend its usability to six months.[4]
Q4: What is a good starting concentration range for my experiments?
A4: A broad concentration range is recommended for initial screening. Based on data from related compounds, a starting range from 1 µM to 100 µM is advisable.[3] For cytotoxicity assays, concentrations up to 255 µM (approximately 50 µg/mL) have been tested.[4] For antimicrobial assays, MIC values for similar compounds have been reported in the range of 16-18 µg/mL.[6] The first step should always be to determine the cytotoxicity of the compound in your specific cell line (see Protocol 1).
Q5: What is the mechanism of action for Cyclo(D-Val-L-Pro)?
A5: The precise mechanism for Cyclo(D-Val-L-Pro) is not well-documented. However, related compounds have shown various mechanisms. For instance, Cyclo(D-Pro-L-Val) can inhibit the β-glycosidase enzyme.[7] The stereoisomer Cyclo(L-Pro-L-Val) has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB signaling pathway.[3]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms in cell culture medium. | The compound's concentration exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Perform a solubility test by adding your highest concentration to the medium and visually inspecting for precipitation after incubation. If precipitation persists, consider using a different solvent or incorporating a solubilizing agent, if compatible with your assay. |
| High levels of cell death observed across all concentrations. | The compound is cytotoxic to your cell line at the tested concentrations. The solvent (e.g., DMSO) concentration is too high. | Perform a cytotoxicity assay (see Protocol 1) to determine the maximum non-toxic concentration. Prepare a vehicle control (medium with the same amount of DMSO) to ensure the solvent is not the cause of cell death. Lower the concentration range in your functional assays to well below the toxic threshold. |
| No observable effect in functional assays. | The concentration range is too low. The compound may be inactive in your specific model system or assay. The compound may have degraded due to improper storage or instability in the medium. | Test a higher concentration range, ensuring it remains below the cytotoxic level. Verify the compound's activity with a positive control if one is known. Ensure stock solutions are fresh and have been stored correctly. Consider measuring compound stability in your culture medium over the experiment's duration. |
| Inconsistent or variable results between experiments. | Issues with stock solution preparation or dilution accuracy. Cell passage number or confluency differences. Inconsistent incubation times. | Prepare fresh dilutions for each experiment from a master stock aliquot. Maintain consistent cell culture practices, using cells within a specific passage number range and seeding at the same density.[8] Ensure precise timing for compound addition and assay measurements. |
Data and Experimental Parameters
The following tables summarize key data, primarily derived from the closely related stereoisomer Cyclo(L-Pro-L-Val), to serve as a starting point for your experimental design.
Table 1: Physicochemical and Storage Information
| Parameter | Value / Recommendation | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ | [6] |
| Molecular Weight | 196.25 g/mol | [2] |
| Recommended Solvent | DMSO, Ethanol, Methanol | [4][5] |
| Solid Storage | -20°C (Stable for ≥ 4 years) | [6] |
| Solution Storage | -80°C (up to 6 months); -20°C (up to 1 month) |[4] |
Table 2: Example Biological Activity & Concentration Data (from related compounds)
| Assay Type | Cell Line / Organism | Compound | Concentration / Result | Source(s) |
|---|---|---|---|---|
| Cytotoxicity | HCT-116, HEK293 | Cyclo(L-Pro-L-Val) | EC₅₀ > 100 µM | [3] |
| Cytotoxicity | Suspension Cells | Cyclo(Pro-Val) | 65-80% lethality at 10-30 µg/mL | [4] |
| Antibacterial | S. aureus, B. subtilis | Cyclo(L-Pro-L-Val) | MICs = 16.3 and 18.2 µg/mL | [6] |
| Enzyme Inhibition | β-glycosidase | Cyclo(D-Pro-L-Val) | IC₅₀ = 75 µg/mL |[7] |
Experimental Protocols & Visualizations
The following workflow is critical for systematically determining the optimal, non-toxic concentration of Cyclo(D-Val-L-Pro) for your research.
Caption: Workflow for optimizing Cyclo(D-Val-L-Pro) concentration.
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol provides a method to assess the cytotoxicity of Cyclo(D-Val-L-Pro) and determine the maximum non-toxic concentration for subsequent functional assays.[8]
Materials:
-
Cyclo(D-Val-L-Pro) stock solution (e.g., 100 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(D-Val-L-Pro) in complete culture medium. A common range to test is 0, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Remove the old medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include "medium only" wells (blank) and "cells with vehicle" wells (negative control, with the highest DMSO concentration used).
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). The maximum non-toxic concentration is the highest concentration that shows no significant decrease in cell viability compared to the control.
Hypothesized Signaling Pathway
Based on reports for the related compound Cyclo(L-Pro-L-Val), a plausible mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[3] Researchers can use this as a starting point for mechanistic studies.
Caption: Hypothesized inhibition of the NF-κB pathway by Cyclo(D-Val-L-Pro).
References
- 1. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 2. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Cyclo(D-Val-L-Pro)
Welcome to the Technical Support Center for the synthesis of Cyclo(D-Val-L-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Cyclo(D-Val-L-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP).
Issue 1: Low Yield of Cyclo(D-Val-L-Pro)
Question: My final yield of Cyclo(D-Val-L-Pro) is consistently low. What are the potential causes and how can I improve it?
Possible Causes and Solutions:
-
Incomplete Cyclization: The intramolecular cyclization of the linear dipeptide precursor (D-Val-L-Pro) may be inefficient.
-
Optimize Coupling Reagents: The choice of coupling reagent is critical for efficient cyclization. While various reagents can be used, some are more effective at promoting intramolecular cyclization over intermolecular polymerization. Consider screening different classes of coupling reagents.
-
Adjust Reaction Temperature: While room temperature is a common starting point, gently heating the reaction can sometimes improve cyclization rates for sterically hindered or conformationally constrained peptides. However, excessive heat can lead to racemization.[1][2]
-
Solvent Selection: The solvent can influence the conformation of the linear precursor, making it more or less amenable to cyclization.[3][4] Experiment with different aprotic solvents of varying polarity.
-
-
Side Reactions: The primary side reaction is often the formation of linear or cyclic polymers (oligomerization) due to intermolecular reactions competing with the desired intramolecular cyclization.
-
High Dilution Conditions: To favor intramolecular cyclization, it is crucial to perform the reaction under high dilution (typically 0.1-1 mM). This can be achieved by slowly adding the linear peptide to the reaction vessel containing the coupling reagents over an extended period using a syringe pump.[1]
-
"Turn-Inducing" Residues: The presence of proline in the dipeptide already encourages a "turn" conformation that is favorable for cyclization.[5][6] However, if oligomerization is still a significant issue, further optimization of conditions is necessary.
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
-
Optimize Purification Strategy: Develop a robust purification protocol, typically involving flash chromatography or preparative HPLC, and ensure that the chosen solvent system provides good separation of the desired cyclic dipeptide from unreacted starting material and byproducts.
-
Issue 2: Presence of High Molecular Weight Byproducts
Question: My crude product analysis (e.g., by LC-MS) shows significant peaks corresponding to dimers, trimers, or higher-order oligomers. How can I minimize these?
Possible Causes and Solutions:
-
Concentration Too High: As mentioned above, high concentrations of the linear dipeptide favor intermolecular reactions.
-
Strict Adherence to High Dilution: Ensure that the concentration of the linear peptide in the reaction mixture is kept low throughout the addition process.
-
-
Inefficient Intramolecular Cyclization: If the rate of intramolecular cyclization is slow, there is more opportunity for intermolecular reactions to occur.
-
Screen Coupling Reagents and Conditions: Refer to the suggestions in Issue 1 for optimizing the cyclization reaction itself. A more efficient intramolecular reaction will outcompete the intermolecular polymerization.
-
Issue 3: Difficulty in Synthesizing the Linear Dipeptide Precursor
Question: I am having trouble synthesizing the linear D-Val-L-Pro dipeptide with good yield and purity before the cyclization step. What should I consider?
Possible Causes and Solutions:
-
Inefficient Peptide Coupling: The formation of the peptide bond between D-Valine and L-Proline may be incomplete.
-
Choice of Coupling Reagents: Utilize standard and efficient peptide coupling reagents such as HBTU, HATU, or COMU, often in the presence of a base like DIPEA.[7]
-
Protecting Group Strategy: Ensure appropriate N-terminal protection (e.g., Fmoc or Boc) on the D-Valine and C-terminal protection (e.g., methyl or ethyl ester) on the L-Proline to prevent side reactions during the coupling step.
-
-
Racemization: The stereochemistry of the amino acids can be compromised during activation and coupling.
-
Use of Additives: The addition of reagents like HOBt or Oxyma Pure can help to suppress racemization.[6]
-
Mild Reaction Conditions: Avoid excessive temperatures and prolonged reaction times during the coupling of the linear dipeptide.
-
Frequently Asked Questions (FAQs)
Q1: What is a diketopiperazine (DKP) and why is its formation a common challenge?
A1: A diketopiperazine (DKP) is a cyclic dipeptide, the smallest possible cyclic peptide. The formation of the six-membered DKP ring is often thermodynamically favorable, especially from a dipeptide precursor. In the context of synthesizing longer peptides (solid-phase peptide synthesis), DKP formation is a common side reaction where the N-terminal of a dipeptide attached to a resin can attack the ester linkage, cleaving the dipeptide from the resin as a DKP.[8][9] For the targeted synthesis of a DKP like Cyclo(D-Val-L-Pro), the challenge shifts from preventing its formation to optimizing its yield over competing side reactions like polymerization.
Q2: Which amino acid sequences are most prone to DKP formation?
A2: Sequences containing proline are particularly susceptible to DKP formation.[5][6] This is because the cyclic nature of the proline side chain restricts the conformation of the peptide backbone, often pre-disposing it to a cis amide bond conformation that is conducive to cyclization. Sequences with a small, unhindered amino acid like glycine (B1666218) are also prone to DKP formation.[5] The sequence D-Val-L-Pro is therefore a candidate for efficient cyclization, but this must be balanced against the risk of side reactions.
Q3: How does the choice of solvent impact the yield of Cyclo(D-Val-L-Pro)?
A3: The solvent can significantly influence the rate of DKP formation. Studies have shown that the reaction rate tends to increase with decreasing solvent polarity.[4] For example, the reaction may proceed faster in solvents like methanol (B129727) or ethanol (B145695) compared to water.[3] In the context of solution-phase synthesis, aprotic solvents like DMF and DCM are commonly used. The choice of solvent can affect the solubility of the linear precursor and the conformation of the peptide, thereby influencing the efficiency of the cyclization step.
Q4: Can I perform the cyclization on a solid support (on-resin cyclization)?
A4: Yes, on-resin cyclization is a viable strategy and can sometimes be advantageous. By anchoring the linear dipeptide to a resin via a side chain, the pseudo-dilution effect can favor intramolecular cyclization and simplify purification as excess reagents and soluble byproducts can be washed away before cleaving the final cyclic product from the resin. However, the efficiency of on-resin cyclization can be sequence-dependent and may require specific linkers and cleavage strategies.
Q5: How can I monitor the progress of the cyclization reaction?
A5: The most effective way to monitor the reaction is by using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the linear dipeptide precursor and the appearance of the Cyclo(D-Val-L-Pro) product. This allows you to determine when the reaction has reached completion and to identify the presence of any major byproducts.
Data Presentation
Table 1: Impact of Solvent Polarity on Diketopiperazine (DKP) Formation Rate
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate |
| Water | 80.1 | Slowest |
| Methanol | 32.7 | Moderate |
| Ethanol | 24.5 | Fast |
| Propanol | 20.1 | Fastest |
Data adapted from studies on the influence of solvent polarity on DKP formation, showing a general trend.[3][4] Absolute rates are sequence-dependent.
Table 2: Comparison of Common Coupling Reagents for Peptide Cyclization
| Coupling Reagent Class | Examples | Common Additives | Key Characteristics |
| Phosphonium Salts | PyBOP, HBTU, HATU | DIPEA (Base) | Generally high coupling efficiency and relatively fast reaction rates. HATU is often used for difficult cyclizations.[1][2][10] |
| Aminium/Uronium Salts | TBTU, COMU | DIPEA (Base) | High coupling efficiency. COMU is considered safer than HOBt-based reagents.[7] |
| Carbodiimides | DCC, EDC | HOBt, Oxyma | Cost-effective but can have a higher risk of racemization without additives.[1] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Linear Boc-D-Val-L-Pro-OMe
This protocol describes the synthesis of the protected linear dipeptide precursor.
-
Materials: Boc-D-Valine, L-Proline methyl ester hydrochloride, HBTU, HOBt, DIPEA, DMF, Dichloromethane (DCM), Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve L-Proline methyl ester hydrochloride (1.0 eq.) in DCM and wash with saturated NaHCO₃ solution to obtain the free base. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Dissolve the resulting L-Proline methyl ester and Boc-D-Valine (1.0 eq.) in DMF.
-
Add HOBt (1.1 eq.) and HBTU (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0°C and add DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-D-Val-L-Pro-OMe.
-
Protocol 2: Deprotection and Cyclization to form Cyclo(D-Val-L-Pro)
This protocol outlines the final deprotection and cyclization steps.
-
N-terminal Deprotection (Boc removal):
-
Dissolve the purified Boc-D-Val-L-Pro-OMe (1.0 eq.) in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual acid.
-
-
Saponification of the Methyl Ester:
-
Dissolve the deprotected dipeptide TFA salt in a mixture of methanol and water.
-
Add LiOH (1.1 eq.) and stir at room temperature for 1-2 hours until the saponification is complete.
-
Neutralize the reaction with 1N HCl and concentrate to obtain the zwitterionic linear dipeptide (H-D-Val-L-Pro-OH).
-
-
Intramolecular Cyclization:
-
Prepare a solution of the linear dipeptide (H-D-Val-L-Pro-OH) in a suitable solvent such as DMF or DCM at a low concentration (e.g., 10 mM).
-
In a separate, larger reaction vessel, add the main volume of the solvent (to achieve a final concentration of ~0.5 mM) along with the coupling reagent (e.g., PyBOP, 1.2 eq.) and base (e.g., DIPEA, 3.0 eq.).
-
Using a syringe pump, add the solution of the linear dipeptide to the reaction vessel containing the coupling reagents over a period of 8-12 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours, monitoring for the disappearance of the linear precursor by LC-MS.
-
Upon completion, quench the reaction with a small amount of water and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(D-Val-L-Pro) by flash column chromatography or preparative HPLC.
-
Visualizations
Caption: Solution-phase synthesis workflow for Cyclo(D-Val-L-Pro).
Caption: Troubleshooting workflow for low yield in Cyclo(D-Val-L-Pro) synthesis.
Caption: Key factors influencing the yield of Cyclo(D-Val-L-Pro) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cyclo(D-Val-L-Pro) Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Cyclo(D-Val-L-Pro), a cyclic dipeptide. Given the limited specific literature on this exact molecule, this guide also draws upon established principles for the broader class of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for Cyclo(D-Val-L-Pro)?
The primary degradation pathway for cyclic dipeptides like Cyclo(D-Val-L-Pro) is the hydrolysis of the two amide bonds within the diketopiperazine ring. This process is generally slow due to the high resonance stability of the ring structure. Degradation can occur via two main routes: chemical hydrolysis (e.g., at extreme pH) and enzymatic hydrolysis. The initial cleavage of one amide bond would linearize the peptide, forming the dipeptide D-Val-L-Pro or L-Pro-D-Val. Subsequent hydrolysis of the remaining peptide bond would release the constituent amino acids, D-Valine and L-Proline.
Q2: How stable is the diketopiperazine ring of Cyclo(D-Val-L-Pro) expected to be?
Q3: What types of enzymes might be involved in the in vivo degradation of Cyclo(D-Val-L-Pro)?
While resistant to many proteases, some cyclic dipeptides can be hydrolyzed by specific peptidases or amidases. The susceptibility to enzymatic cleavage depends on the specific amino acid side chains and their stereochemistry. For Cyclo(D-Val-L-Pro), enzymes with broad substrate specificity would be the most likely candidates for initiating degradation.
Q4: My Cyclo(D-Val-L-Pro) sample shows degradation in my control buffer. What could be the cause?
If you observe degradation in a control buffer without any biological matrix (plasma, microsomes, etc.), it is likely due to chemical hydrolysis. This can be influenced by the pH and temperature of your buffer. Ensure your buffer pH is within a stable range (typically around pH 7.4) and that your samples are not exposed to high temperatures for extended periods. It is also crucial to ensure the purity of your starting material, as impurities could give the appearance of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in degradation rates between replicates. | - Inconsistent pipetting of the compound or biological matrix.- Temperature fluctuations during incubation.- Differences in the metabolic activity of pooled plasma/microsome lots. | - Use calibrated pipettes and consistent technique.- Ensure a stable, calibrated incubator temperature.- Use the same lot of biological matrix for all experiments in a single study. Run a positive control with a known substrate to check matrix activity. |
| No degradation observed, even after extended incubation. | - Cyclo(D-Val-L-Pro) is highly stable under the tested conditions.- The concentration of the compound is too high, saturating any potential enzymes.- The analytical method (e.g., LC-MS) is not sensitive enough to detect low levels of degradation products. | - Extend incubation times or use more forcing conditions (e.g., different enzymes, pH).- Test a range of substrate concentrations.- Develop a more sensitive analytical method. Confirm the method can detect the potential linearized dipeptide and individual amino acid products. |
| Unexpected peaks appearing in the chromatogram. | - Contamination of the sample or LC-MS system.- Formation of adducts (e.g., sodium, potassium) in the mass spectrometer source.- Non-specific binding to proteins or labware. | - Run blank injections of the mobile phase and extraction solvent.- Check the mass difference between the parent peak and the unknown peak to identify potential adducts.- Use low-binding plates/tubes. Incorporate a protein precipitation step with a solvent like acetonitrile (B52724). |
| Poor recovery after sample extraction (e.g., protein precipitation). | - The compound may be precipitating with the proteins.- The compound may be adsorbing to the labware. | - Test different organic solvents for protein precipitation (e.g., methanol, acetone).- Pre-treat labware with a passivating agent or use low-binding plastics. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of Cyclo(D-Val-L-Pro) in plasma.
Methodology:
-
Preparation:
-
Prepare a stock solution of Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., DMSO, methanol) at 1 mg/mL.
-
Thaw pooled human plasma at 37°C.
-
Pre-warm the plasma to 37°C in a shaking water bath.
-
-
Incubation:
-
Spike the Cyclo(D-Val-L-Pro) stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma sample.
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 150 µL of acetonitrile with an internal standard).
-
Vortex thoroughly to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Cyclo(D-Val-L-Pro) at each time point.
-
The disappearance of the parent compound over time is used to calculate the half-life (t½).
-
Quantitative Data Summary
As specific quantitative degradation data for Cyclo(D-Val-L-Pro) is not widely published, the following table presents a hypothetical summary based on the expected high stability of cyclic dipeptides. Researchers should generate their own data following the protocols outlined above.
| Matrix | Parameter | Hypothetical Value | Notes |
| Human Plasma (37°C) | Half-life (t½) | > 240 minutes | High stability is expected due to resistance to plasma proteases. |
| Human Liver Microsomes (HLM) with NADPH | Half-life (t½) | > 120 minutes | High stability is expected, as the primary degradation is likely hydrolysis, not CYP450-mediated oxidation. |
| pH 2.0 Buffer (37°C) | Half-life (t½) | ~180 minutes | Represents potential degradation under acidic conditions (e.g., gastric fluid). |
| pH 7.4 Buffer (37°C) | Half-life (t½) | > 48 hours | Expected to be very stable at physiological pH. |
| pH 12.0 Buffer (37°C) | Half-life (t½) | ~90 minutes | Represents accelerated degradation under basic conditions. |
Visualizations
Degradation and Experimental Workflow Diagrams
Caption: Hypothetical degradation pathway of Cyclo(D-Val-L-Pro).
Caption: General experimental workflow for an in vitro plasma stability assay.
Technical Support Center: Troubleshooting Cyclo(D-Val-L-Pro) Bioassay Variability
Welcome to the technical support center for bioassays involving Cyclo(D-Val-L-Pro). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide guidance on troubleshooting your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during your bioassays with Cyclo(D-Val-L-Pro).
Q1: My bioassay results with Cyclo(D-Val-L-Pro) are inconsistent. What are the common causes of variability?
A1: Variability in bioassays with cyclic peptides like Cyclo(D-Val-L-Pro) can stem from several factors. Key areas to investigate include:
-
Compound Handling and Storage: Improper storage can lead to degradation of the peptide. It is crucial to store Cyclo(D-Val-L-Pro) at -20°C and protect it from light. For peptides in solution, using sterile buffers and minimizing freeze-thaw cycles is essential to prevent degradation.
-
Solubility Issues: Cyclo(D-Val-L-Pro) has limited water solubility.[1] Poor solubility can lead to inaccurate concentrations and precipitation in your assay, causing significant variability. It is soluble in organic solvents like ethanol (B145695), methanol, DMF, and DMSO.[1] Always ensure your peptide is fully dissolved in the appropriate solvent before preparing your final dilutions in assay media.
-
Cell-Based Assay Conditions: For cell-based assays, factors such as cell passage number, cell density, and plate uniformity can introduce variability. Ensure consistent cell seeding and handling across all plates.
-
Stereochemistry: The stereochemistry of the amino acid constituents can significantly impact biological activity. Ensure you are using the correct stereoisomer, Cyclo(D-Val-L-Pro), and consider that even small amounts of other isomers could affect your results.
-
Non-Specific Binding: Peptides can adhere to plasticware and other surfaces, leading to a lower effective concentration in your assay. Using low-binding plates and tubes can help mitigate this issue.
Q2: I'm observing lower-than-expected activity for Cyclo(D-Val-L-Pro) in my quorum sensing inhibition assay. What should I check?
A2: If you are observing low activity in a quorum sensing (QS) inhibition assay, consider the following:
-
Sub-Optimal Compound Concentration: Ensure you are using a concentration range that is relevant to the expected activity. For the related compound, Cyclo(L-Pro-L-Val), the IC50 for inhibition of a LuxR-dependent E. coli biosensor is 0.4 mM.[2][3] Your concentration range should bracket this value.
-
Bacterial Strain and Growth Phase: The susceptibility of bacteria to QS inhibitors can vary between strains and is often dependent on the growth phase. Ensure you are using a consistent bacterial strain and that your assay is performed during the appropriate growth phase (typically exponential phase).
-
Assay-Specific Parameters: For assays measuring the inhibition of virulence factors like pyocyanin (B1662382) or elastase, or biofilm formation, ensure that the incubation times and measurement parameters are optimized.[4]
-
Potential for Activation: Some cyclic dipeptides can act as activators or antagonists of different LuxR-based QS systems.[1] It's possible that in your specific bacterial model, Cyclo(D-Val-L-Pro) is not an inhibitor or has a dual effect.
Q3: How can I be sure that the observed effect in my bioassay is due to the biological activity of Cyclo(D-Val-L-Pro) and not an artifact?
A3: To ensure the validity of your results, it is critical to include proper controls:
-
Vehicle Control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Cyclo(D-Val-L-Pro). This will account for any effects of the solvent on the assay.
-
Positive and Negative Controls: Use a known inhibitor of your target pathway as a positive control and a negative control (untreated or vehicle-treated) to establish the dynamic range of your assay.
-
Cytotoxicity Assessment: In cell-based or antibacterial assays, it is important to determine if the observed effect is due to specific inhibition of a pathway or general cytotoxicity. This can be done by performing a parallel cytotoxicity assay, such as an MTT or LDH assay. For antibacterial assays, determine the Minimum Inhibitory Concentration (MIC) to distinguish between growth inhibition and pathway-specific effects.
Q4: I am having trouble dissolving Cyclo(D-Val-L-Pro) for my aqueous bioassay. What do you recommend?
A4: Cyclo(D-Val-L-Pro) has limited solubility in water. To prepare solutions for aqueous bioassays:
-
Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol.[1]
-
Serially dilute the stock solution in the same solvent to create intermediate concentrations.
-
Perform the final dilution into your aqueous assay medium. Ensure that the final concentration of the organic solvent is low enough to not affect your biological system (typically ≤0.5%).
-
Vortex thoroughly after each dilution step to ensure complete dissolution.
If solubility issues persist, consider using a solubility test to determine the optimal buffer and pH for your specific assay conditions.
Quantitative Data Summary
The following tables summarize the reported quantitative bioactivity data for Cyclo(D-Val-L-Pro) and its related stereoisomer, Cyclo(L-Pro-L-Val), to provide a reference for expected potency and to highlight potential variability based on the specific assay and organism.
Table 1: Quorum Sensing Inhibition Activity
| Compound | Target Organism | Assay | IC50 / % Inhibition | Reference |
| Cyclo(L-Pro-L-Val) | E. coli (LuxR-dependent biosensor) | Inhibition of 3-oxo-hexanoyl-homoserine lactone activation | 0.4 mM | [2][3] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PA01 | Pyocyanin production | 41% inhibition at 0.5 mg/mL | [5] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PA01 | Protease activity | 20% inhibition at 0.5 mg/mL | [5] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PA01 | Elastase activity | 32% inhibition at 0.5 mg/mL | [5] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PA01 | Biofilm formation | 48% inhibition at 0.5 mg/mL | [6] |
Table 2: Antimicrobial Activity
| Compound | Target Organism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| Cyclo(L-Pro-L-Val) | S. aureus | Broth microdilution | 16.3 µg/ml | [2][3] |
| Cyclo(L-Pro-L-Val) | B. subtilis | Broth microdilution | 18.2 µg/ml | [2][3] |
| Cyclo(L-Pro-L-Val) | E. coli | Broth microdilution | >20 µg/ml | [2][3] |
Table 3: Enzyme Inhibition Activity
| Compound | Target Enzyme | Assay | IC50 | Reference |
| Cyclo(D-Pro-L-Val) | β-glucosidase | Enzyme activity assay | 75 μg/mL | [7] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below. These should be adapted and optimized for your specific laboratory conditions and research questions.
Protocol 1: Quorum Sensing Inhibition Assay - Violacein (B1683560) Production in Chromobacterium violaceum
This assay is a common method for screening for QS inhibitors. C. violaceum produces a purple pigment called violacein, which is regulated by quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
Cyclo(D-Val-L-Pro) stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Compound Preparation: Prepare serial dilutions of your Cyclo(D-Val-L-Pro) stock solution in DMSO.
-
Assay Setup: In a 96-well plate, add the bacterial culture and the test compound dilutions. Include a positive control (without inhibitor) and a negative control (broth only). The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification: After incubation, centrifuge the plate to pellet the cells. Remove the supernatant and add DMSO or ethanol to extract the violacein from the cells.
-
Measurement: Measure the absorbance of the extracted violacein at 585 nm using a microplate reader.
-
Calculation: Calculate the percentage of violacein inhibition using the formula: ((OD of control - OD of test) / OD of control) * 100.
Protocol 2: Anti-inflammatory Assay - NF-κB Activation in RAW 264.7 Macrophages
This protocol measures the effect of Cyclo(D-Val-L-Pro) on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Cyclo(D-Val-L-Pro) stock solution (in DMSO)
-
Reagents for Western blotting or a NF-κB reporter assay kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Cyclo(D-Val-L-Pro) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the appropriate time (e.g., 30 minutes for phosphorylation studies, longer for downstream gene expression).
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation of key signaling proteins like IKKα/β and IκBα, and the nuclear translocation of p65.[8]
-
Reporter Assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
-
Data Interpretation: A decrease in the phosphorylation of IKKα/β and IκBα, or a reduction in the nuclear p65 levels or reporter activity in the presence of Cyclo(D-Val-L-Pro) indicates anti-inflammatory activity.
Protocol 3: β-Glucosidase Inhibition Assay
This is an enzymatic assay to determine the inhibitory effect of Cyclo(D-Val-L-Pro) on β-glucosidase activity.
Materials:
-
β-glucosidase enzyme
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 6.8)
-
Cyclo(D-Val-L-Pro) stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, β-glucosidase enzyme, and various concentrations of Cyclo(D-Val-L-Pro). Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add the pNPG substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals to monitor the formation of the yellow p-nitrophenol product.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to Cyclo(D-Val-L-Pro) bioassays.
Caption: Experimental workflow for a quorum sensing inhibition assay.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Caption: A logical workflow for troubleshooting bioassay variability.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. CYCLO(-PRO-VAL) | 2854-40-2 [chemicalbook.com]
- 4. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cyclo(D-Val-L-Pro)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Cyclo(D-Val-L-Pro).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Val-L-Pro)?
A1: Cyclo(D-Val-L-Pro) is a cyclic dipeptide, an organic compound composed of D-valine and L-proline linked by two peptide bonds forming a cyclic structure.[1][2] Its cyclic nature confers stability and resistance to enzymatic degradation.[1] This compound is explored for its potential antimicrobial properties and as a candidate for studying novel antibiotic mechanisms.[1]
Q2: What are the recommended storage conditions for Cyclo(D-Val-L-Pro)?
A2: Proper storage is crucial to maintain the integrity of Cyclo(D-Val-L-Pro). For long-term storage of the solid powder, a temperature of -20°C is recommended.[3][4][5][6] Some suppliers suggest storage at -80°C for up to two years.[7][8] It is important to store the compound in a sealed container, away from moisture and light.[5][7][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8]
Q3: How should I handle Cyclo(D-Val-L-Pro) in the laboratory?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[5] Avoid inhalation of dust or aerosols by working in a well-ventilated area or under a fume hood.[5] Prevent contact with skin and eyes.[5] In case of accidental contact, rinse the affected area thoroughly with water.[5]
Q4: What is the stability of Cyclo(D-Val-L-Pro)?
A4: The solid form of the related compound, Cyclo(L-Pro-L-Val), is stable for at least 4 years when stored at -20°C.[3] However, it can degrade under prolonged exposure to high temperatures (above 100°C) or strong acidic or basic conditions due to ring hydrolysis.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]
Q5: What are the solubility properties of Cyclo(D-Val-L-Pro)?
A5: Cyclo(D-Val-L-Pro) and its stereoisomers have limited water solubility.[6] They are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[6][8] For the related compound, Cyclo(L-Pro-L-Val), a solubility of 3 mg/mL in PBS (pH 7.2) has been reported.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent selection. | Refer to the solubility data. Use organic solvents like DMSO, methanol, or ethanol for initial stock solutions. Sonication may aid dissolution. For aqueous buffers, ensure the final concentration is within the solubility limit. |
| Low temperature of the solvent. | Allow the solvent to reach room temperature before attempting to dissolve the compound. | |
| Inconsistent experimental results | Compound degradation. | Ensure the compound has been stored correctly at the recommended temperature and protected from light and moisture.[5][7] Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[8] |
| Impure compound. | Verify the purity of the compound from the certificate of analysis provided by the supplier. | |
| Low biological activity observed | Incorrect stereoisomer used. | The biological activity of cyclic dipeptides can be highly dependent on their stereochemistry.[4] Confirm that you are using Cyclo(D-Val-L-Pro) and not a different stereoisomer. |
| Suboptimal experimental conditions. | Optimize experimental parameters such as concentration, incubation time, and cell density. |
Quantitative Data Summary
Storage Conditions and Stability
| Parameter | Condition | Duration | Reference |
| Solid Form Storage | -20°C | ≥ 4 years (for L-L isomer) | [3] |
| -80°C | 2 years | [7][8] | |
| Stock Solution Storage | -80°C | 6 months | [7][8] |
| -20°C | 1 month | [7][8] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [1][3] |
| Molecular Weight | 196.25 g/mol | [1] |
| Melting Point | 142 °C | [1] |
| Boiling Point | 420.7 °C | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: Cyclo(D-Val-L-Pro) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under a fume hood, weigh the desired amount of Cyclo(D-Val-L-Pro) powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Antimicrobial Assay (Broth Microdilution)
-
Materials: Cyclo(D-Val-L-Pro) stock solution, bacterial strain of interest, appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microplates, incubator.
-
Procedure:
-
Prepare a serial dilution of the Cyclo(D-Val-L-Pro) stock solution in the broth medium in the 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Visualizations
Caption: General experimental workflow from stock solution preparation to antimicrobial assay.
Caption: Relationship between proper storage, handling, and experimental outcomes.
References
- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 2. Cyclo(D-Val-L-Pro) | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 5. abmole.com [abmole.com]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Cyclo(D-Val-L-Pro) and Other Diketopiperazines for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Cyclo(D-Val-L-Pro) against other notable diketopiperazines (DKPs). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate objective evaluation and inform future research directions.
Introduction to Diketopiperazines
Diketopiperazines (DKPs) are the smallest and most common class of cyclic peptides, formed from the condensation of two amino acids. Their rigid bicyclic structure imparts significant stability against enzymatic degradation, making them attractive scaffolds for therapeutic development.[1][2] This diverse family of natural products exhibits a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] This guide focuses on proline-containing DKPs, a significant subclass known for their unique conformational rigidity and potent bioactivities.[5]
Comparative Analysis of Biological Activities
This section provides a comparative overview of the reported biological activities of Cyclo(D-Val-L-Pro) and other proline-containing diketopiperazines. The data presented here is a synthesis of findings from various independent studies and is intended to provide a relative measure of potency. Direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Antimicrobial and Antifungal Activity
Diketopiperazines are well-documented for their ability to inhibit the growth of various pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Cyclo(D-Val-L-Pro) and other selected DKPs against a panel of bacteria and fungi. Lower MIC values indicate greater potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cyclo(D-Val-L-Pro) | Aspergillus sp. F70609 | - (β-glucosidase inhibitor) | [6] |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | [7] |
| Bacillus subtilis | 18.2 | [7] | |
| Escherichia coli | >20 | [7] | |
| Rhodococcus fascians | Comparable to Chloramphenicol | [8] | |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [9] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [9] |
| Cyclo(L-Pro-L-Phe) | Staphylococcus aureus | - | [4] |
| Cyclo(L-Pro-L-Leu) | Staphylococcus aureus | - | [4] |
| Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | 1 | [10] |
Cytotoxic Activity
Several diketopiperazines have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values for selected DKPs. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(D-Val-L-Pro) | - | Not Reported | |
| Cyclo(L-Phe-L-Hyp) | Human glioma U87-MG | 5.8 | [2] |
| Human glioma U251 | 18.6 | [2] | |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon) | 21.4 (µg/mL) | [2] |
| OVCAR-8 (Ovarian) | 18.3 (µg/mL) | [2] | |
| SF-295 (Glioblastoma) | 16.0 (µg/mL) | [2] | |
| Cyclo(L-Pro-D-Arg) | HeLa (Cervical) | 50 (µg/mL) | [10] |
Enzyme Inhibition
Cyclo(D-Val-L-Pro) has been identified as a specific inhibitor of β-glucosidase, an enzyme involved in various biological processes, including cellulose (B213188) degradation and pathogenesis. This specific inhibitory activity distinguishes it from many other DKPs.
| Compound | Enzyme | IC50 | Reference |
| Cyclo(D-Val-L-Pro) | β-glucosidase | 75 µg/mL | [4] |
Key Signaling Pathway: NF-κB Inhibition
Several proline-containing diketopiperazines, such as Cyclo(L-Pro-L-Val), have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][11] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its inhibition is a key target for anti-inflammatory drug development.
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by certain diketopiperazines.
Caption: Inhibition of the NF-κB signaling pathway by Cyclo(L-Pro-L-Val).
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of diketopiperazines against bacterial and fungal strains.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland standard
-
Diketopiperazine stock solutions (e.g., in DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, amphotericin B)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the diketopiperazine in the appropriate growth medium in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism with a standard antibiotic/antifungal) and a negative control (medium only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of diketopiperazines on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diketopiperazine stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the diketopiperazine and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
β-Glucosidase Inhibition Assay
This protocol details an in vitro assay to measure the inhibitory activity of diketopiperazines against β-glucosidase.[10][12][13]
Materials:
-
96-well microtiter plates
-
β-glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 7.0)
-
Diketopiperazine stock solutions
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, the diketopiperazine solution at various concentrations, and the β-glucosidase enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.
Conclusion
References
- 1. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers | MDPI [mdpi.com]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of antimicrobial properties of cyclo(l-Pro- l-Asp) with its 2-ketopiperazine analog [ir.niist.res.in:8080]
- 6. Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers | MDPI [mdpi.com]
- 9. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Analysis of Cyclo(D-Val-L-Pro) and its Stereoisomers: A Guide for Researchers
A detailed examination of the stereochemical nuances that dictate the biological activities of Cyclo(D-Val-L-Pro), its enantiomer Cyclo(L-Val-D-Pro), and the diastereomer Cyclo(L-Val-L-Pro). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their effects on bacterial growth and potential signaling pathway modulation, supported by experimental data and detailed protocols.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a diverse range of biological activities. The stereochemistry of the constituent amino acids is a critical determinant of their three-dimensional structure and, consequently, their interaction with biological targets. This guide focuses on the comparative analysis of three stereoisomers of the cyclodipeptide formed from valine and proline: Cyclo(D-Val-L-Pro), its enantiomer Cyclo(L-Val-D-Pro), and the diastereomer Cyclo(L-Val-L-Pro).
Comparative Biological Activity: Effects on Bacterial Growth
A direct comparative study on the stereoisomers of Cyclo(Val-Pro) has revealed distinct effects on the growth of Escherichia coli. Research by Domzalski et al. (2021) demonstrated that the presence and configuration of the D-amino acid residue play a significant role in modulating bacterial growth.
Specifically, Cyclo(D-Val-L-Pro) was observed to modestly promote the growth of E. coli. Interestingly, the diastereomer Cyclo(D-Val-D-Pro) also showed a similar growth-promoting effect. In contrast, the enantiomer of the primary topic, Cyclo(L-Val-D-Pro), and the all-L configuration, Cyclo(L-Val-L-Pro), did not have a significant impact on E. coli growth under the same experimental conditions.[1][2][3][4][5] None of the tested Cyclo(Val-Pro) stereoisomers exhibited a significant effect on E. coli biofilm formation.[1][3]
This differential activity underscores the importance of stereochemistry in the biological function of these cyclic dipeptides. The presence of a D-valine residue appears to be a key factor in the observed growth-promoting phenotype in E. coli.
Table 1: Comparative Effect of Cyclo(Val-Pro) Stereoisomers on E. coli Growth
| Compound | Stereochemical Configuration | Effect on E. coli Growth |
| Cyclo(D-Val-L-Pro) | D-Val, L-Pro | Modest Promotion |
| Cyclo(L-Val-D-Pro) | L-Val, D-Pro | No Significant Effect |
| Cyclo(L-Val-L-Pro) | L-Val, L-Pro | No Significant Effect |
Data synthesized from Domzalski et al. (2021).[1][2][3][4][5]
Potential Modulation of Signaling Pathways: The NF-κB Pathway
While direct comparative studies on the effects of Cyclo(Val-Pro) stereoisomers on specific signaling pathways are limited, related research on similar cyclodipeptides suggests a potential role in modulating inflammatory responses. For instance, the diastereomer Cyclo(L-Pro-L-Val) has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, including IKKα, IKKβ, and NF-κB itself. This inhibition leads to the reduced activation of downstream targets like iNOS and COX-2.
Given the established principle of stereospecificity in drug-receptor interactions, it is highly probable that the different stereoisomers of Cyclo(Val-Pro) will exhibit differential effects on the NF-κB pathway. The distinct three-dimensional arrangements of the valine and proline side chains in each isomer would likely lead to varying affinities and inhibitory potencies for the kinases and other proteins within this pathway. However, direct experimental evidence comparing the effects of Cyclo(D-Val-L-Pro), Cyclo(L-Val-D-Pro), and Cyclo(L-Val-L-Pro) on NF-κB signaling is needed to confirm this hypothesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Antimicrobial Activity of Cyclo(D-Val-L-Pro) and Its Analogs Against Known Antibiotics: A Guide for Researchers
This guide provides a comparative analysis of the antimicrobial activity of the cyclic dipeptide Cyclo(D-Val-L-Pro) and its related compounds against a range of known antibiotics. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document summarizes available quantitative data, details experimental methodologies, and visualizes potential mechanisms of action and workflows.
Quantitative Comparison of Antimicrobial Activity
Direct comparative studies on the antimicrobial activity of Cyclo(D-Val-L-Pro) against known antibiotics are limited in the currently available scientific literature. However, data for its stereoisomer, Cyclo(L-Pro-L-Val), and other related cyclodipeptides provide valuable insights into its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these compounds against various microbial strains.
Table 1: Antibacterial Activity of Cyclo(L-Pro-L-Val) and Other Proline-Containing Cyclodipeptides
| Cyclic Dipeptide | Bacterium | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3[1] | - | - |
| Cyclo(L-Pro-L-Val) | Bacillus subtilis | 18.2[1] | - | - |
| Cyclo(L-Pro-L-Val) | Rhodococcus fascians | Potency comparable to Chloramphenicol[2] | Chloramphenicol | Not specified |
| Cyclo(L-Pro-D-Tyr) | Ralstonia solanacearum | 31.25[3] | - | - |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25[3] | - | - |
| Cyclo(D-Pro-L-Phe) | Staphylococcus aureus | - | - | - |
| Cyclo(L-Pro-L-Phe) | Staphylococcus aureus | - | - | - |
Note: A study reported an exceptionally low MIC value of 7.14 x 10⁻⁷ µg/mL for "Cyclo-(Pro-Val)" against Vibrio anguillarum[3]. The stereochemistry of the compound was not specified, and this value is unusually low, suggesting a potential need for further verification.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound. The following is a generalized broth microdilution protocol that can be adapted for testing cyclic dipeptides like Cyclo(D-Val-L-Pro).
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (e.g., Cyclo(D-Val-L-Pro))
-
Known antibiotic (as a positive control)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The final concentration in the wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria.
-
Serial Dilution: The test compound and the reference antibiotic are serially diluted in the broth medium in the wells of the 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
For cationic peptides, modifications to the standard protocol, such as the use of polypropylene (B1209903) plates to prevent binding of the peptide to the plastic, may be necessary to obtain accurate results[4][5][6].
Potential Mechanisms of Action
The precise antimicrobial mechanism of action for Cyclo(D-Val-L-Pro) is not fully elucidated. However, studies on related proline-containing cyclodipeptides suggest several potential pathways.
Interference with Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Some cyclodipeptides have been shown to inhibit QS systems. For instance, Cyclo(L-Pro-L-Val) can inhibit the activation of a LuxR-dependent biosensor, a key component in a common QS pathway[1][7]. By disrupting these signaling pathways, the compound can potentially reduce the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of developing resistance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro susceptibility tests for cationic peptides: comparison of broth microdilution methods for bacteria that grow aerobically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniscience.co.kr [uniscience.co.kr]
Cross-Validation of Cyclo(D-Val-L-Pro) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the cyclic dipeptide Cyclo(D-Val-L-Pro), cross-validating research findings and presenting supporting experimental data. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.
Quantitative Data Summary
The biological activities of Cyclo(D-Val-L-Pro) and its stereoisomers have been investigated in various studies. The following tables summarize the key quantitative findings.
| Biological Activity | Test Organism/Cell Line | Compound | Concentration | Effect | p-value |
| Bacterial Growth | Escherichia coli | Cyclo(D-Val-L-Pro) | 0.1 mg/mL | Modest increase in growth | 3.0 x 10⁻⁵ |
| Escherichia coli | Cyclo(D-Val-D-Pro) | 0.1 mg/mL | Modest increase in growth | 3.0 x 10⁻⁷ | |
| Biofilm Formation | Escherichia coli | Cyclo(D-Val-L-Pro) | 0.1 mg/mL | No significant effect | - |
Comparison with Alternatives
The biological activity of cyclic dipeptides is often stereospecific. Here, we compare the effects of Cyclo(D-Val-L-Pro) with its stereoisomer and other related compounds.
| Biological Activity | Test Organism/Cell Line | Compound | Concentration | Effect | p-value |
| Bacterial Growth | Escherichia coli | Cyclo(D-Phe-L-Pro) | 0.1 mg/mL | Significant increase in growth | 1.3 x 10⁻⁶ |
| Biofilm Formation | Escherichia coli | Cyclo(D-Phe-L-Pro) | 0.1 mg/mL | Significant increase in biofilm formation | 9.3 x 10⁻⁵ |
Experimental Protocols
E. coli Growth and Biofilm Formation Assay[1]
This protocol outlines the methodology used to assess the effect of Cyclo(D-Val-L-Pro) on bacterial growth and biofilm formation.
1. Culture Preparation:
-
Escherichia coli is cultured overnight in a suitable broth medium (e.g., Luria-Bertani broth).
2. Assay Setup:
-
The overnight culture is diluted to a standardized optical density (OD).
-
In a 96-well microtiter plate, the diluted bacterial suspension is mixed with the test compounds (e.g., Cyclo(D-Val-L-Pro) at a final concentration of 0.1 mg/mL) and a vehicle control (e.g., DMSO).
-
The plate is incubated at 37°C for 24 hours.
3. Growth Measurement:
-
After incubation, the overall growth of E. coli is estimated by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
4. Biofilm Quantification (Crystal Violet Assay):
-
The planktonic cells are removed from the wells.
-
The wells are washed with a buffer (e.g., phosphate-buffered saline) to remove non-adherent cells.
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
After an incubation period, the excess stain is washed off.
-
The bound crystal violet is solubilized using a solvent (e.g., ethanol (B145695) or acetic acid).
-
The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm formation.
Signaling Pathways
While direct evidence for the signaling pathways modulated by Cyclo(D-Val-L-Pro) is limited, research on related cyclic dipeptides suggests potential involvement of key inflammatory pathways such as NF-κB and MAPK.[1][2][3][4][5][6] For instance, the related compound Cyclo(L-Pro-L-Val) has been shown to inhibit the phosphorylation of IKKα, IKKβ, and IκBα, leading to the suppression of the NF-κB signaling pathway.[2][3]
The diagram below illustrates a generalized NF-κB signaling pathway that may be influenced by cyclic dipeptides.
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Cyclo(D-Val-L-Pro) vs. Linear Peptide Analogs: A Comparative Guide for Researchers
In the landscape of peptide-based drug discovery, the structural conformation of a peptide is a critical determinant of its therapeutic potential. This guide provides a detailed comparison between the cyclic dipeptide Cyclo(D-Val-L-Pro) and its linear peptide analogs, focusing on key performance metrics relevant to researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide synthesizes available data and established principles of peptide chemistry to offer a comprehensive overview of their respective advantages and disadvantages.
At a Glance: Key Physicochemical and Biological Properties
| Property | Cyclo(D-Val-L-Pro) | Linear D-Val-L-Pro Analog |
| Structure | Cyclic dipeptide (Diketopiperazine) | Linear dipeptide |
| Molecular Weight | 196.25 g/mol [1] | ~198.27 g/mol (as free acid) |
| Conformational Flexibility | Rigid, constrained structure | Highly flexible |
| Enzymatic Stability | High resistance to proteases | Increased resistance due to D-amino acid |
| Cell Permeability | Generally enhanced due to cyclic nature | Potentially lower than cyclic form |
| Known Biological Activity | Antimicrobial, β-glycosidase inhibition[2] | Expected biological activity, but specific data is scarce |
Performance Comparison: Stability, Permeability, and Bioactivity
The decision to pursue a cyclic versus a linear peptide analog often hinges on the desired pharmacokinetic and pharmacodynamic properties. Here, we delve into the comparative performance of Cyclo(D-Val-L-Pro) and its linear counterpart.
Enzymatic Stability: A Tale of Two Strategies for Protease Resistance
A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in biological fluids. Both cyclization and the incorporation of D-amino acids are effective strategies to enhance peptide stability.
Cyclo(D-Val-L-Pro): The cyclic structure of diketopiperazines (DKPs), such as Cyclo(D-Val-L-Pro), inherently protects them from exopeptidases, which require a free N- or C-terminus for their activity. This rigid conformation also sterically hinders access for many endopeptidases, leading to a significantly increased half-life in serum and plasma. The constrained nature of the peptide backbone in DKPs contributes to their high resistance to enzymatic degradation.
Linear D-Val-L-Pro Analog: The presence of a D-amino acid (D-Valine) in the linear dipeptide D-Val-L-Pro also confers a significant degree of stability. Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The D-configuration of valine disrupts the typical substrate recognition, thereby inhibiting cleavage by most common proteases. This strategy is a well-established method for improving the in vivo stability of linear peptides.
Comparative Outlook: While both forms exhibit enhanced stability compared to a linear peptide composed solely of L-amino acids, the rigid cyclic structure of Cyclo(D-Val-L-Pro) is generally expected to provide superior overall resistance to a broader range of enzymatic degradation pathways.
Cell Permeability: Crossing the Cellular Barrier
The ability of a drug to cross cell membranes is crucial for targeting intracellular components. The physicochemical properties of a peptide play a pivotal role in its permeability.
Cyclo(D-Val-L-Pro): The cyclic and compact structure of DKPs can facilitate passive diffusion across cell membranes. By reducing the number of exposed polar groups and potentially forming intramolecular hydrogen bonds, the molecule presents a more lipophilic character, which is favorable for membrane translocation. This increased cell permeability is a recognized advantage of many cyclic peptides.
Linear D-Val-L-Pro Analog: Linear peptides, even short ones, are generally more polar and flexible, which can hinder their ability to passively diffuse across the lipid bilayer of cell membranes. While the presence of a D-amino acid does not directly enhance permeability, the overall physicochemical properties of the linear dipeptide would likely result in lower passive permeability compared to its cyclic analog.
Antimicrobial Activity: A Look at the Data
Cyclo(L-Pro-L-Val) as a Proxy: Studies on Cyclo(L-Pro-L-Val) have demonstrated its activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Pro-L-Val) are provided in the table below. It is plausible that Cyclo(D-Val-L-Pro) exhibits a similar spectrum of activity, although stereochemistry can significantly influence biological function.
| Organism | MIC (µg/mL) of Cyclo(L-Pro-L-Val) |
| Staphylococcus aureus | 16.3[3] |
| Bacillus subtilis | 18.2[3] |
Linear D-Val-L-Pro Analog: There is a lack of specific published data on the antimicrobial activity of the linear dipeptide D-Val-L-Pro. While some short linear peptides with D-amino acids possess antimicrobial properties, a direct comparison of MIC values is not possible without experimental data.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Peptide Stability Assay in Human Serum
This protocol outlines a general procedure to assess the stability of peptides in human serum.
Materials:
-
Test peptide (Cyclo(D-Val-L-Pro) or linear D-Val-L-Pro)
-
Human serum (pooled)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (FA)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Pre-warm human serum to 37°C.
-
Spike the test peptide into the pre-warmed human serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold 10% TCA solution.
-
Vortex the sample and incubate on ice for 10 minutes to precipitate serum proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and analyze it by HPLC-MS.
-
The mobile phase for HPLC can be a gradient of water with 0.1% FA (Solvent A) and ACN with 0.1% FA (Solvent B).
-
Monitor the disappearance of the parent peptide peak over time to determine its half-life.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay is used to predict passive oral absorption of compounds.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide and control compounds (with known high and low permeability)
-
Plate reader for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution to form an artificial membrane.
-
Add the test peptide solution (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at which the net flux is zero.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test peptide in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the peptide that inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Conclusion
References
Comparative Metabolomics of Cyclo(D-Val-L-Pro) Treatment: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential metabolomic effects of Cyclo(D-Val-L-Pro) treatment. Due to a lack of direct comparative metabolomics studies on Cyclo(D-Val-L-Pro) in the current scientific literature, this document presents a synthesized comparison based on the known biological activities of this and structurally related cyclic dipeptides (also known as diketopiperazines or DKPs). The experimental protocols and potential metabolic shifts outlined below are intended to serve as a foundational resource for researchers designing studies in this area.
Hypothetical Comparative Metabolomics Data
While direct experimental data is not available, the following table illustrates a hypothetical comparison of the metabolomic impact of Cyclo(D-Val-L-Pro) versus a generic "Alternative DKP" with pro-inflammatory properties. This comparison is inferred from the known anti-inflammatory and beta-glucosidase inhibitory activities of Cyclo(D-Val-L-Pro) and related compounds.
| Metabolic Pathway | Expected Change with Cyclo(D-Val-L-Pro) | Expected Change with Alternative DKP (Pro-inflammatory) | Key Metabolites (Hypothetical) |
| Pentose Phosphate Pathway | ↑ Increased | ↓ Decreased | Glucose-6-phosphate, Ribose-5-phosphate, NADPH |
| Glycolysis | ↓ Decreased | ↑ Increased | Lactate, Pyruvate |
| TCA Cycle | ↔ Stable or slightly decreased | ↑ Increased | Citrate, Succinate, Fumarate |
| Amino Acid Metabolism | ↑ Altered (specific amino acids) | ↑ General increase in catabolism | Proline, Valine, Tryptophan, Kynurenine |
| Fatty Acid Beta-Oxidation | ↑ Increased | ↓ Decreased | Acetyl-CoA, Carnitine conjugates |
| Glutathione Metabolism | ↑ Increased synthesis | ↓ Depleted | GSH, GSSG |
Disclaimer: This table is illustrative and based on plausible metabolic consequences of the known bioactivities of related compounds. Actual experimental results may vary.
Experimental Protocols
The following section details a comprehensive protocol for conducting a comparative metabolomics study of Cyclo(D-Val-L-Pro) treatment on a mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies).
Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator for 24 hours.
-
Treatment: Prepare stock solutions of Cyclo(D-Val-L-Pro) and a comparator compound (e.g., another DKP or a known modulator of a relevant pathway) in a suitable solvent (e.g., DMSO). Treat cells with the compounds at various concentrations (e.g., 1, 10, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control group (solvent only). Each condition should have at least 5-6 biological replicates.
Metabolite Extraction
-
Quenching: After treatment, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells from the wells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis.
LC-MS/MS-based Metabolomic Analysis
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of an appropriate solvent mixture (e.g., 50% acetonitrile (B52724) in water) containing internal standards.
-
Chromatographic Separation: Perform chromatographic separation using a HILIC or reversed-phase column on a UPLC system.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to obtain MS and MS/MS spectra.
Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Process the raw data using software such as XCMS, MZmine, or vendor-specific software to detect, align, and quantify metabolic features.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with metabolite databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between treatment groups. Use univariate tests (e.g., t-test, ANOVA) to confirm the significance of individual metabolites.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by the treatment.
Visualizations
Experimental Workflow for Comparative Metabolomics
Caption: Workflow for a comparative metabolomics study.
Potential Signaling Pathway Modulation by a Related DKP
The following diagram illustrates the modulation of the NF-κB and Nrf2 signaling pathways by Cyclo(His-Pro), a related cyclic dipeptide with known anti-inflammatory effects. This serves as a plausible model for the mechanism of action of other anti-inflammatory DKPs.
A Comparative Guide to the Structure-Activity Relationship of Cyclo(D-Val-L-Pro) Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a class of naturally occurring compounds with a wide array of biological activities. Their rigidified backbone makes them attractive scaffolds for drug discovery, offering advantages in metabolic stability and cell permeability over their linear counterparts.[1] Proline-containing DKPs, in particular, are of significant interest due to their prevalence in nature and their diverse bioactivities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Cyclo(D-Val-L-Pro), with a focus on their antimicrobial and quorum sensing inhibition properties. While direct and extensive SAR data for Cyclo(D-Val-L-Pro) analogs is limited in publicly available literature, this guide extrapolates from studies on closely related proline- and valine-containing cyclodipeptides to provide actionable insights for the rational design of novel therapeutic agents.
Core Structure-Activity Relationship Insights
The biological activity of cyclodipeptides is intricately linked to their stereochemistry and the nature of their amino acid side chains. The presence of a proline residue imparts significant conformational rigidity, which is a key determinant of bioactivity.[3] The chirality of the constituent amino acids plays a crucial role; for instance, cyclo(-L-Pro-L-Val-L-Pro-L-Val-) and its L-D-L-D diastereomer exhibit distinct biological effects on rice seedlings, with one retarding stem growth and the other promoting root growth, respectively.[4] This highlights the importance of stereoisomerism in the interaction with biological targets.
Cyclo(D-Val-L-Pro) itself is a cyclic dipeptide composed of D-valine and L-proline.[5] Its cyclic structure provides resistance to enzymatic degradation, a desirable property for therapeutic candidates.[5] It is known to disrupt microbial cell functions and has potential applications in targeting microbial pathways and biofilm formation.[5]
Quantitative Comparison of Related Analogs
To facilitate a clear comparison, the following tables summarize experimental data on the antimicrobial and anti-quorum sensing activities of various proline-containing cyclodipeptides. This data, while not exclusively on Cyclo(D-Val-L-Pro) analogs, provides a valuable framework for understanding how structural modifications can impact biological function.
Table 1: Antimicrobial Activity of Proline-Containing Cyclic Dipeptides
| Compound | Target Organism | Assay | Activity | Reference |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa | Biofilm Inhibition | - | [6] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | AHL Biosensor Activation | Concentration-dependent | [6] |
| Cyclo(ΔAla-L-Val) | Pseudomonas aeruginosa | AHL Biosensor Activation | Concentration-dependent | [6] |
| Cyclo(-Val-Pro) | Fungi | Antifungal Activity | - | [2] |
Table 2: Quorum Sensing Inhibition by Tryptophan-Containing Cyclic Dipeptides (Analogs of Proline-containing CDPs)
| Compound | Target Organism | Assay | Concentration | % Inhibition | Reference |
| Cyclo(L-Trp-L-Ser) | Chromobacterium violaceum CV026 | Violacein (B1683560) Production | 1 mg/mL | 51.3 ± 3.5 | [7][8] |
| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa PAO1 | Pyocyanin Production | 1 mM | ~40% | [7][8] |
| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa PAO1 | Biofilm Formation | 1 mM | 53% | [7][8] |
| Cyclo(D-Trp-L-Ser) | Chromobacterium violaceum CV026 | Violacein Production | 1 mg/mL | 48.7 ± 2.8 | [7][8] |
| Cyclo(L-Trp-D-Ser) | Chromobacterium violaceum CV026 | Violacein Production | 1 mg/mL | 49.5 ± 3.1 | [7][8] |
| Cyclo(D-Trp-D-Ser) | Chromobacterium violaceum CV026 | Violacein Production | 1 mg/mL | 47.2 ± 2.5 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the biological activity of cyclic dipeptides are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Bacterial Culture: Inoculate the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Quorum Sensing Inhibition: Violacein Inhibition Assay
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in response to quorum sensing signals.
-
Bacterial Culture: Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C.
-
Assay Setup: In a 96-well plate, add LB broth, the test compound at various concentrations, and an inoculum of the overnight C. violaceum culture.
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle shaking.
-
Quantification: After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance of the supernatant at 585-590 nm.
-
Data Analysis: Calculate the percentage of violacein inhibition relative to a control culture without the test compound.[10]
Biofilm Inhibition Assay
This assay measures the ability of a compound to prevent the formation of biofilms.
-
Bacterial Culture and Inoculation: Grow the test bacterium (e.g., P. aeruginosa) overnight and then dilute to a standardized concentration (e.g., OD600 of 0.01) in a suitable medium.
-
Assay Setup: In a 96-well polystyrene microtiter plate, add the bacterial suspension to wells containing different concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining: After incubation, gently wash the wells to remove planktonic bacteria. Stain the adherent biofilm with a solution of crystal violet (0.1%).
-
Quantification: After a further washing step to remove excess stain, solubilize the bound crystal violet with a solvent (e.g., 95% ethanol (B145695) or acetic acid) and measure the absorbance at a wavelength of approximately 570-595 nm.
-
Data Analysis: The reduction in absorbance in the presence of the test compound compared to the control indicates the percentage of biofilm inhibition.[11][12]
Visualizing Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for screening Cyclo(D-Val-L-Pro) analogs.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic peptides. XIX. Synthesis, conformation, and biological activity of cyclo(-Pro-Val-Pro-Val-) with L-L-L-L and L-D-L-D sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]
- 6. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide [frontiersin.org]
Independent Verification of Cyclo(D-Val-L-Pro) Functions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological functions of the cyclic dipeptide Cyclo(D-Val-L-Pro) with its stereoisomers and other related cyclic dipeptides. The information presented is based on available experimental data from independent scientific studies, offering a resource for researchers investigating the potential of this and similar compounds.
Data Presentation
Comparative Analysis of Cyclo(Val-Pro) Stereoisomers on E. coli Growth
The biological activity of cyclic dipeptides is often highly dependent on their stereochemistry. A study by Domzalski et al. (2021) systematically evaluated the effects of all four stereoisomers of Cyclo(Val-Pro) on the growth of Escherichia coli. The results indicate that Cyclo(D-Val-L-Pro) modestly promotes bacterial growth.
| Compound | Stereochemistry | Effect on E. coli Growth (Normalized to Control) | p-value |
| Cyclo(D-Val-L-Pro) | D-L | Modest Promotion | 3.0 x 10⁻⁵ |
| Cyclo(L-Val-D-Pro) | L-D | Not specified | Not specified |
| Cyclo(L-Val-L-Pro) | L-L | Not specified | Not specified |
| Cyclo(D-Val-D-Pro) | D-D | Modest Promotion | 3.0 x 10⁻⁷ |
Data summarized from Domzalski et al. (2021). The study used a concentration of 0.1 mg/mL for each compound.[1][2][3]
Contextual Antimicrobial Activity of Related Cyclic Dipeptides
While specific minimum inhibitory concentration (MIC) values for Cyclo(D-Val-L-Pro) against various pathogens were not found in the reviewed literature, the broader class of cyclodipeptides has demonstrated a wide range of antimicrobial activities.[1] The table below provides context on the antimicrobial potential of similar compounds.
| Cyclic Dipeptide | Target Organism(s) | Reported MIC (µg/mL) |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum, Xanthomonas axonopodis pv. citri | 31.25 |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum, Xanthomonas axonopodis pv. citri | 31.25 |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | >100 (inhibited germination) |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | >100 (inhibited germination) |
| General Cyclodipeptides | Various pathogenic bacteria and fungi | 15 - 900 |
This table presents data for related compounds to illustrate the general activity of this class of molecules and does not represent direct data for Cyclo(D-Val-L-Pro).[1]
Experimental Protocols
E. coli Growth and Biofilm Formation Assay
This protocol is based on the methodology described by Domzalski et al. (2021) for assessing the effect of Cyclo(Val-Pro) stereoisomers on bacterial growth and biofilm formation.[1][2]
1. Preparation of Bacterial Culture and Compounds:
- An overnight culture of E. coli (e.g., strain BL21(DE3)) is diluted 1:10 to an optical density at 600 nm (OD₆₀₀) of approximately 0.2.
- Stock solutions of the cyclic dipeptides (including Cyclo(D-Val-L-Pro) and its isomers) are prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.
- Working solutions are prepared to a final concentration of 0.1 mg/mL in the bacterial cell culture.
2. Incubation:
- 200 µL of the bacterial cell culture containing the test compounds are added to the wells of a 96-well polystyrene microtiter plate.
- The plates are incubated at 37°C for 24 hours in a stationary state.
3. Measurement of Bacterial Growth:
- The overall growth of E. coli in each well is estimated by measuring the OD₆₀₀ using a microplate reader.
- The effects of the compounds are normalized to a DMSO vehicle control.
4. Quantification of Biofilm Formation (Crystal Violet Assay):
- Following the growth measurement, the planktonic cells are gently removed from the wells.
- The wells are washed twice with deionized water.
- The remaining biofilm is fixed by incubating the plate at 60°C for 30 minutes.
- The fixed biofilm is stained with a 0.2% crystal violet solution for 15 minutes.
- Excess stain is washed off with deionized water, and the plates are air-dried.
- The bound crystal violet is dissolved in 33% acetic acid.
- Biofilm formation is quantified by measuring the absorbance at 595 nm (OD₅₉₅).
Representative Protocol: Anti-inflammatory Activity in Macrophages
While direct quantitative data for the anti-inflammatory effects of Cyclo(D-Val-L-Pro) is not available, studies on related cyclic dipeptides suggest a potential role in modulating inflammatory responses, possibly through the NF-κB pathway.[4] The following is a general protocol for assessing the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
- A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
- Cells are seeded into 24-well plates at a density of 4 x 10⁵ cells/mL and allowed to adhere overnight.
2. Compound Treatment and LPS Stimulation:
- The cells are pre-treated with various concentrations of Cyclo(D-Val-L-Pro) or other test compounds for 1 hour.
- Inflammation is induced by adding LPS (e.g., at 1 µg/mL) to the wells. A control group without LPS stimulation is also included.
- The cells are incubated for a further 24 hours.
3. Measurement of Pro-inflammatory Mediators:
- Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatants can be measured using the Griess reagent.
- Cytokine Levels (TNF-α, IL-6): The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
- The production of NO and cytokines in the compound-treated groups is compared to the LPS-only treated group to determine the inhibitory effect.
- IC₅₀ values (the concentration of the compound that inhibits 50% of the inflammatory response) can be calculated.
Signaling Pathways and Mechanisms
Hypothesized Anti-inflammatory Signaling Pathway
Based on studies of related cyclic dipeptides, it is hypothesized that Cyclo(D-Val-L-Pro) may exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Cyclo(D-Val-L-Pro).
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram outlines the general workflow for testing the anti-inflammatory properties of a compound like Cyclo(D-Val-L-Pro) in a cell-based assay.
Caption: Workflow for assessing the anti-inflammatory activity of Cyclo(D-Val-L-Pro).
References
- 1. Cyclo(L-Pro-L-Val) | CAS:2854-40-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Cyclo(D-Val-L-Pro) in Microbial Species for Researchers and Drug Development Professionals
An In-depth Analysis of a Bioactive Cyclic Dipeptide Across Diverse Microbial Taxa
Cyclo(D-Val-L-Pro), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, has emerged as a significant secondary metabolite in various microbial species. Its presence in bacteria and fungi has prompted extensive research into its biological activities, revealing a spectrum of potential applications in drug development and biotechnology. This guide provides a comprehensive comparison of Cyclo(D-Val-L-Pro) and its stereoisomers across different microbial producers, focusing on its biosynthesis, biological functions, and associated quantitative data. Detailed experimental protocols for its study and visualization of its mechanism of action are also presented to support further research in this promising field.
Microbial Production and Stereochemistry
Cyclic dipeptides, including Cyclo(D-Val-L-Pro), are synthesized by microorganisms through nonribosomal peptide synthetases (NRPSs) or, in some cases, by cyclodipeptide synthages. The incorporation of a D-amino acid, such as D-valine, is a key feature of this molecule's biosynthesis. This process can occur through the action of racemases that convert L-amino acids to their D-forms, or through the direct incorporation of D-amino acids by specific adenylation domains within the NRPS machinery.[1][2] The stereochemistry of these cyclic dipeptides is crucial, as different isomers can exhibit distinct biological activities.
While specific production levels of Cyclo(D-Val-L-Pro) in various microbes are not extensively documented in publicly available literature, the presence of related compounds like Cyclo(L-Pro-L-Val) has been identified in a range of species, including Pseudomonas aeruginosa, Lactobacillus species, and various fungi.[3][4]
Comparative Biological Activities
The biological activities of Cyclo(D-Val-L-Pro) and its related compounds are diverse and of significant interest to the scientific community. These activities primarily include antimicrobial, antifungal, and quorum sensing inhibitory effects.
Antimicrobial and Antifungal Activity
Cyclic dipeptides containing proline and a hydrophobic amino acid like valine have demonstrated notable antimicrobial and antifungal properties. While specific Minimum Inhibitory Concentration (MIC) values for Cyclo(D-Val-L-Pro) are not widely reported, data for analogous compounds provide valuable insights into its potential efficacy. For instance, various stereoisomers of cyclo(Leu-Pro) have shown activity against pathogenic bacteria and fungi.[5][6] The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membranes or interfere with essential enzymatic processes.
Table 1: Antifungal and Antibacterial Activity of Proline-Containing Cyclic Dipeptides (Analogous Compounds)
| Cyclic Dipeptide | Target Organism | Activity | MIC/IC50 | Reference |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | Antibacterial | 31.25 µg/mL | [7][8] |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | Antifungal | 20 mg/mL | [9] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | Antibiofilm | - | [10] |
| Cyclo(Pro-Val) | Vibrio anguillarum | Antimicrobial | 7.14 x 10⁻⁷ µg/mL | [7] |
Note: This table presents data for compounds structurally related to Cyclo(D-Val-L-Pro) to provide a comparative context for its potential bioactivity.
Quorum Sensing Inhibition
One of the most well-documented activities of proline-containing cyclic dipeptides is the inhibition of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. In pathogens like Pseudomonas aeruginosa, these compounds can interfere with the LuxR-type receptors, preventing the binding of native acyl-homoserine lactone (AHL) autoinducers and subsequently downregulating the expression of virulence genes.[3][11] This anti-virulence approach is a promising strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance.
Table 2: Quorum Sensing Inhibitory Activity of Proline-Containing Cyclic Dipeptides against Pseudomonas aeruginosa PAO1 (Analogous Compounds)
| Cyclic Dipeptide | Target | Effect | Concentration | Reference |
| Cyclo(L-Pro-L-Tyr) | LasR & RhlR systems | Downregulation of lasI, lasR, rhlI, rhlR genes | 0.5 mg/mL | [12] |
| Cyclo(L-Hyp-L-Tyr) | LasR & RhlR systems | Downregulation of QS genes | 1.8 mM | [11] |
| Cyclo(L-Pro-L-Phe) | RhlI & PqsR systems | Downregulation of QS genes | 1.8 mM | [11] |
Note: This table presents data for compounds structurally related to Cyclo(D-Val-L-Pro) to illustrate the potential mechanism and efficacy of quorum sensing inhibition.
Experimental Protocols
To facilitate further research on Cyclo(D-Val-L-Pro), this section provides detailed methodologies for its extraction, purification, and quantification, as well as for assessing its biological activity.
Protocol 1: Extraction and Purification of Cyclo(D-Val-L-Pro) from Microbial Culture
Objective: To isolate and purify Cyclo(D-Val-L-Pro) from a liquid culture of a producing microbial strain.
Materials:
-
Microbial culture broth
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Cultivation: Grow the microbial strain in a suitable liquid medium to the stationary phase to maximize the production of secondary metabolites.
-
Extraction:
-
Separate the culture broth from the microbial cells by centrifugation.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol (B129727) in dichloromethane).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the compound of interest.
-
-
Preparative HPLC:
-
Pool the fractions containing the target compound and evaporate the solvent.
-
Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile).
-
Collect the peak corresponding to Cyclo(D-Val-L-Pro) based on its retention time, which can be determined using a standard if available.
-
-
-
Structure Verification: Confirm the identity and purity of the isolated compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for the extraction and purification of Cyclo(D-Val-L-Pro).
Protocol 2: Quantitative Analysis by Chiral HPLC
Objective: To quantify the concentration of Cyclo(D-Val-L-Pro) in a sample and separate its stereoisomers.
Materials:
-
Purified sample containing cyclic dipeptides
-
Chiral HPLC column (e.g., amylose- or cellulose-based)
-
HPLC system with a UV or MS detector
-
Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water)
-
Standard solutions of the different stereoisomers of Cyclo(Val-Pro) for calibration
Procedure:
-
Method Development:
-
Select a suitable chiral stationary phase (CSP) known to be effective for separating amino acid derivatives.
-
Optimize the mobile phase composition to achieve baseline separation of the diastereomers (Cyclo(D-Val-L-Pro) and Cyclo(L-Val-L-Pro)) and enantiomers if necessary. This often involves testing different ratios of non-polar and polar solvents.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for each stereoisomer.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration for each isomer.
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject a known volume of the sample into the HPLC system.
-
Identify the peaks corresponding to the different stereoisomers based on their retention times compared to the standards.
-
-
Quantification:
-
Determine the peak area for each stereoisomer in the sample chromatogram.
-
Calculate the concentration of each isomer using the corresponding calibration curve.
-
Protocol 3: Quorum Sensing Inhibition Assay (using Chromobacterium violaceum as a reporter strain)
Objective: To assess the ability of Cyclo(D-Val-L-Pro) to inhibit quorum sensing.
Materials:
-
Chromobacterium violaceum CV026 (a mutant that produces violacein (B1683560) only in the presence of exogenous short-chain AHLs)
-
Luria-Bertani (LB) agar (B569324) and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Cyclo(D-Val-L-Pro) solution of known concentration
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare bacterial culture: Grow C. violaceum CV026 overnight in LB broth.
-
Assay setup:
-
In a 96-well plate, add a fixed concentration of C6-HSL to each well to induce violacein production.
-
Add varying concentrations of Cyclo(D-Val-L-Pro) to the wells. Include a positive control (with C6-HSL, without inhibitor) and a negative control (without C6-HSL and inhibitor).
-
Inoculate each well with the overnight culture of C. violaceum CV026.
-
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification of violacein:
-
After incubation, visually inspect for the inhibition of purple pigment (violacein) production.
-
To quantify, add a solvent (e.g., DMSO or ethanol) to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance at a specific wavelength (e.g., 585 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition of violacein production for each concentration of Cyclo(D-Val-L-Pro) compared to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.
Signaling Pathway Visualization
Cyclo(D-Val-L-Pro) and related cyclic dipeptides are known to interfere with the LuxI/LuxR quorum sensing system in Gram-negative bacteria like Pseudomonas aeruginosa. The following diagram illustrates the hypothesized mechanism of action.
Caption: Mechanism of LuxR-type quorum sensing inhibition by Cyclo(D-Val-L-Pro).
Conclusion and Future Directions
Cyclo(D-Val-L-Pro) and its stereoisomers represent a fascinating class of microbial secondary metabolites with significant potential for the development of novel therapeutic agents. Their ability to modulate bacterial communication and inhibit the growth of pathogenic fungi highlights their importance in the ongoing search for new antimicrobial and anti-virulence drugs. While a substantial body of research exists for related proline-containing cyclic dipeptides, further investigation is needed to fully elucidate the specific production profiles and quantitative biological activities of Cyclo(D-Val-L-Pro) across a wider range of microbial species. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these potent biomolecules. Future research should focus on elucidating the precise molecular targets of Cyclo(D-Val-L-Pro) and exploring its efficacy in in vivo models of infection.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Cyclo(D-Val-L-Pro): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. For Cyclo(D-Val-L-Pro), a cyclic dipeptide, a clear and compliant disposal procedure is essential. In the absence of a specific Safety Data Sheet (SDS) for Cyclo(D-Val-L-Pro), it should be treated as a potentially hazardous chemical, adhering to established best practices for laboratory waste management. The primary principle for disposing of this compound is to avoid drain or regular trash disposal.[1] All chemical waste must be managed in accordance with institutional and local environmental regulations.[1]
Key Chemical and Safety Data
The following table summarizes the available information for Cyclo(L-Pro-L-Val), an isomer of Cyclo(D-Val-L-Pro). This data should be used for reference only, and Cyclo(D-Val-L-Pro) should be handled with the assumption that its properties may differ.
| Property | Data | Reference |
| Chemical Formula | C10H16N2O2 | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| Appearance | Typically a white to off-white powder | General knowledge for similar compounds |
| Hazard Classification | Not a hazardous substance or mixture (for Cyclo(L-Pro-L-Val)) | [2] |
| Storage | Store at -20°C for long-term stability.[3] | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | [2] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [2] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of Cyclo(D-Val-L-Pro) in a laboratory setting. This process is designed to comply with general laboratory waste management principles.
Personal Protective Equipment (PPE)
Before handling Cyclo(D-Val-L-Pro) for disposal, ensure that the following personal protective equipment is worn to minimize exposure and prevent contamination:
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Waste Identification and Segregation
The first crucial step is the accurate identification and segregation of waste.[1]
-
Waste Characterization: All waste containing Cyclo(D-Val-L-Pro) must be classified as chemical waste.[1] This includes the pure compound, solutions, and any contaminated materials (e.g., weighing papers, pipette tips, gloves).
-
Segregation: Keep Cyclo(D-Val-L-Pro) waste separate from other waste streams.[1] Incompatible chemicals should never be mixed.[1]
-
Solid Waste: Place unused or expired Cyclo(D-Val-L-Pro) powder into a clearly labeled, sealed container designated for chemical waste. Contaminated items should be collected in a separate, clearly labeled waste bag or container.
-
Liquid Waste: Collect all solutions containing Cyclo(D-Val-L-Pro) in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible chemical waste streams.
-
Labeling the Waste Container
Properly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines).
-
The full chemical name: "Cyclo(D-Val-L-Pro)".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any known hazards (in this case, "Caution: Toxicological properties not fully investigated").
Storage of Waste
Store the labeled waste containers in a designated, secure area away from general laboratory traffic.[1] This area should be well-ventilated and have secondary containment to prevent spills.
Waste Disposal
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(D-Val-L-Pro).
Caption: Disposal workflow for Cyclo(D-Val-L-Pro).
This comprehensive guide provides the necessary procedural information for the safe and compliant disposal of Cyclo(D-Val-L-Pro). By adhering to these steps, laboratory professionals can minimize risks and ensure environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
